Telomerase-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H18N4OS2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H18N4OS2/c1-13-5-7-14(8-6-13)17-9-10-20(25-24-17)27-12-19(26)23-21-16(11-22)15-3-2-4-18(15)28-21/h5-10H,2-4,12H2,1H3,(H,23,26) |
InChI Key |
WTEOELIZXPFQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Telomerase-IN-4: A Potent Telomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomerase-IN-4, also identified as compound 8e in scientific literature, has emerged as a significant small molecule inhibitor of telomerase, a ribonucleoprotein enzyme crucial for maintaining telomere length and promoting cellular immortality in most cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and for a range of bioassays that demonstrate its potent antiproliferative and pro-apoptotic effects. Quantitative data from these studies are summarized for clear comparison. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with the characterization of this compound, offering a valuable resource for researchers in oncology and drug discovery.
Discovery and Rationale
This compound was developed through a ligand-based drug design approach, building upon the pharmacophoric features of the known telomerase inhibitor, BIBR1532. The core rationale was to create novel analogues with improved pharmacokinetic properties and potent telomerase inhibitory activity. This compound, a pyridazine-linked tetrahydrobenzo[b]thiophene derivative, was identified as a lead compound due to its significant biological activity against cancer cell lines.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed protocol for its chemical synthesis:
Step 1: Synthesis of Intermediate Compound 7
A mixture of 3-amino-2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.92 g, 10 mmol) and 2-chloroacetyl chloride (1.13 g, 10 mmol) in dry acetone (50 mL) was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and dried to yield 3-(2-chloroacetamido)-2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Compound 7).
Step 2: Synthesis of this compound (Compound 8e)
To a solution of 3-mercapto-6-(p-tolyl)-1,2,4-triazine (0.217 g, 1 mmol) in N,N-dimethylformamide (DMF) (10 mL), potassium carbonate (0.138 g, 1 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. Subsequently, Compound 7 (0.268 g, 1 mmol) was added, and the reaction mixture was stirred at room temperature for 12 hours. The mixture was then poured into ice-cold water, and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the final product, this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 9.47[1] |
| A549 | Lung Cancer | 17.09[1] |
Table 2: Telomerase Inhibitory Activity
| Compound | Concentration | % Inhibition |
| This compound | 10 µM | 58.36% |
Table 3: In Vivo Antitumor Activity in Ehrlich Solid Carcinoma Mouse Model
| Treatment Group | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) |
| This compound (5 mg/kg) | 74.34[1] | 62.12[1] |
Table 4: Effects on Cell Cycle and Apoptosis in MCF-7 Cells
| Parameter | Result |
| Cell Cycle Arrest | S Phase arrest (1.46-fold increase compared to control)[1] |
| Apoptosis Induction | 42.51% of cells underwent apoptosis |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound (0.1, 1, 10, and 100 µg/mL) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using a dose-response curve.
Telomerase Activity Assay (Quantitative Real-Time PCR)
-
Enzyme Reaction: A cell-free telomerase activity assay was performed using a quantitative telomerase detection kit. The reaction mixture contained cell lysate (as a source of telomerase), a telomerase substrate primer, and either this compound or a vehicle control.
-
Primer Extension: The reaction was incubated to allow for telomerase-mediated extension of the primer.
-
qPCR Amplification: The extended products were then amplified using quantitative real-time PCR. The percentage of telomerase inhibition was calculated by comparing the amplification in the treated samples to the control samples.
Cell Cycle Analysis
-
Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration (9.467 µg/mL) for 48 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration for 48 hours.
-
Staining: Cells were harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: MCF-7 cells were treated with this compound for 48 hours. Cells were then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bax, Bcl-2, and p53, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Activity
-
Tumor Induction: Ehrlich solid carcinoma was induced in Swiss albino female mice by subcutaneous injection of Ehrlich ascites carcinoma cells.
-
Treatment: Once tumors were established, mice were treated with intraperitoneal injections of this compound (5 mg/kg) three times per week for two weeks.
-
Tumor Measurement: Tumor volume and weight were measured at the end of the treatment period.
-
Data Analysis: The percentage of tumor growth inhibition was calculated by comparing the tumor size in the treated group to the control group.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Induced Apoptosis
References
Probing the Immortalizing Engine: A Technical Guide to the Mechanism of Telomerase Inhibition
For Immediate Release
[City, State] – [Date] – In the intricate dance of cellular life, the enzyme telomerase plays a pivotal role, bestowing upon cells the gift of extended proliferation by maintaining the protective caps of chromosomes, the telomeres. In normal somatic cells, telomerase is typically suppressed, leading to telomere shortening with each cell division and eventual replicative senescence.[1][2] However, in approximately 85-90% of cancer cells, telomerase is reactivated, providing a crucial mechanism for bypassing this natural limit and achieving cellular immortality.[2] This fundamental role in oncogenesis has positioned telomerase as a compelling target for anticancer drug development. This guide provides a detailed exploration of the mechanism of action of telomerase inhibitors, offering insights for researchers, scientists, and drug development professionals.
While a specific compound designated "Telomerase-IN-4" is not documented in the current scientific literature, this document will delve into the established mechanisms by which various classes of telomerase inhibitors operate, providing a foundational understanding for the evaluation of any novel inhibitory agent.
The Telomerase Catalytic Cycle: A Target for Inhibition
Telomerase is a unique reverse transcriptase that consists of two core components: the catalytic protein subunit, telomerase reverse transcriptase (TERT), and an integral RNA component (TERC), which serves as a template for synthesizing the repetitive G-rich DNA sequences that constitute telomeres.[1][3] The enzyme adds these repeats to the 3' end of chromosomes, compensating for the "end replication problem," where the lagging DNA strand is incompletely replicated during cell division.
The mechanism of telomerase-mediated telomere elongation can be visualized as a cyclical process, offering multiple points for therapeutic intervention.
Caption: The telomerase catalytic cycle and points of therapeutic intervention.
Classes of Telomerase Inhibitors and Their Mechanisms
Telomerase inhibitors can be broadly categorized based on their mode of action. The following table summarizes the major classes and their mechanisms.
| Class of Inhibitor | Mechanism of Action | Examples (where applicable) |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | These compounds are analogs of natural deoxynucleotides. After phosphorylation, they are incorporated into the growing telomeric DNA chain by TERT. Lacking a 3'-hydroxyl group, they cause chain termination, thus halting telomere elongation. | Azidothymidine (AZT) |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | These small molecules bind to an allosteric site on the TERT subunit, inducing a conformational change that inhibits its catalytic activity. This prevents the reverse transcription of the TERC template. | BIBR1532 |
| TERC-Targeting Agents (Antisense Oligonucleotides) | These are synthetic nucleic acid sequences designed to be complementary to a specific region of the TERC template. By binding to TERC, they block its use as a template for reverse transcription, leading to the inhibition of telomerase activity. | Imetelstat (GRN163L) |
| G-Quadruplex Stabilizers | The G-rich overhang of telomeres can fold into a four-stranded DNA structure known as a G-quadruplex. Small molecules that bind to and stabilize this structure prevent telomerase from accessing the 3' end of the telomere, thereby inhibiting its function. | Telomestatin |
| hTERT Expression Inhibitors | These agents act at the transcriptional level to suppress the expression of the hTERT gene. By reducing the amount of the catalytic subunit, the overall activity of the telomerase enzyme is diminished. | Certain small molecules, siRNA |
Experimental Protocols for Assessing Telomerase Inhibition
A variety of assays are employed to determine the efficacy of potential telomerase inhibitors. The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive and widely used method for detecting and quantifying telomerase activity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
Principle: The TRAP assay is a two-step process performed in a single tube. First, in the presence of a cell extract containing telomerase, a synthetic DNA primer is elongated with telomeric repeats (TTAGGG). Second, the extended products are amplified by Polymerase Chain Reaction (PCR), generating a characteristic ladder of 6-base pair increments that can be visualized by gel electrophoresis. The intensity of the ladder is proportional to the telomerase activity in the sample.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Telomerase Elongation Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, a forward primer (e.g., TS primer), and Taq polymerase.
-
In individual PCR tubes, add a standardized amount of cell extract (e.g., 1 µg of protein).
-
For inhibitor studies, pre-incubate the cell extract with varying concentrations of the test compound for a specified time (e.g., 30 minutes) at room temperature before adding the master mix.
-
Incubate the reaction at room temperature for 30 minutes to allow for telomerase-mediated primer elongation.
-
-
PCR Amplification:
-
Add a reverse primer (e.g., ACX primer) to the reaction tubes.
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45 seconds.
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green) or by silver staining.
-
Alternatively, for quantitative analysis, use a real-time PCR-based TRAP assay (qTRAP), which measures the amount of amplified product in real-time.
-
The IC50 value (the concentration of inhibitor required to reduce telomerase activity by 50%) can be calculated from the dose-response curve.
-
Caption: A simplified workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Signaling Pathways and Downstream Effects of Telomerase Inhibition
Inhibition of telomerase leads to the progressive shortening of telomeres with each cell division. When telomeres reach a critical length, a DNA damage response is triggered, activating signaling pathways that lead to cell cycle arrest or apoptosis. The p53 and p16/Rb pathways are key mediators of this response in human cells.
Critically short telomeres are recognized as double-strand DNA breaks, leading to the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate a cascade of downstream effectors, including p53. Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, or promote apoptosis through the induction of pro-apoptotic proteins.
Conclusion
Telomerase remains a highly attractive target for the development of novel cancer therapeutics. A thorough understanding of its mechanism of action and the various strategies for its inhibition is crucial for the design and evaluation of new inhibitory compounds. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to exploit the vulnerabilities of telomerase-dependent cancer cells. While the specific entity "this compound" is not characterized, the principles outlined here are universally applicable to the field of telomerase inhibition.
References
Telomerase-IN-4: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase-IN-4 is a potent, small-molecule inhibitor of telomerase, the ribonucleoprotein enzyme responsible for maintaining telomere length. In most cancer cells, telomerase is reactivated, enabling replicative immortality, a hallmark of cancer. Consequently, inhibition of telomerase represents a promising therapeutic strategy for a broad range of malignancies. This document provides an in-depth technical guide to the chemical properties, biological activity, and mechanism of action of this compound, a novel compound identified through ligand-based drug design inspired by the known telomerase inhibitor BIBR1532.
Chemical Structure and Properties
This compound, also referred to as compound 8e in its discovery publication, is a novel synthetic compound with a molecular formula of C₂₁H₁₈N₄O₄S and a molecular weight of 406.52.
Chemical Name: 2-(4-acetylpiperazin-1-yl)-N-(6-methoxypyridin-3-yl)-5-(thiophen-3-yl)benzamide
2D Structure:
Caption: Chemical structure of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Value |
| IC₅₀ | MCF-7 (Breast Cancer) | 9.47 µg/mL |
| IC₅₀ | A549 (Lung Cancer) | 17.09 µg/mL |
| Apoptosis Induction | MCF-7 | 42.51% |
| Cell Cycle Arrest | MCF-7 | 1.46-fold increase in S phase |
Experimental Protocols
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method used to measure telomerase activity.
Principle: This assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate oligonucleotide. In the second step, these extended products are amplified by PCR.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a Bradford assay.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract, a TRAP reaction buffer, dNTPs, and the TS substrate primer.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a PCR master mix containing Taq polymerase, a forward primer (complementary to the TS primer), and a reverse primer (complementary to the telomeric repeat sequence) to the extension reaction product.
-
Perform PCR with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension).
-
-
Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable stain (e.g., SYBR Green). The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Alternatively, quantitative real-time PCR (qTRAP) can be used for more precise quantification of telomerase activity.
-
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: This method relies on the staining of cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Methodology:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
-
Apoptosis Assay
The induction of apoptosis by this compound is commonly assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Detailed Methodology:
-
Cell Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry, exciting the fluorophores with appropriate lasers and detecting the emitted fluorescence.
-
The data is typically presented as a dot plot, allowing for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways and Experimental Workflows
The precise signaling pathway through which this compound exerts its effects is a subject of ongoing research. However, based on its function as a telomerase inhibitor, a logical pathway leading to apoptosis can be proposed.
Caption: Proposed signaling pathway of this compound.
The experimental workflow for evaluating novel telomerase inhibitors like this compound typically follows a hierarchical approach, from initial screening to in vivo validation.
Caption: General experimental workflow for telomerase inhibitor evaluation.
Conclusion
This compound is a promising telomerase inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in cancer cell lines. Its discovery and characterization provide a valuable tool for researchers studying the role of telomerase in cancer biology and for professionals in the field of drug development seeking to advance novel anti-cancer therapeutics. The detailed protocols and data presented in this guide offer a solid foundation for further investigation and development of this and related compounds.
Inducing Apoptosis in Cancer Cells via Telomerase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for the sustained proliferation of cancer cells.[1][2][3] Its activity is detected in over 85% of all cancers, making it an attractive target for therapeutic intervention.[1] Inhibition of telomerase leads to telomere shortening, genomic instability, and ultimately, the induction of apoptosis, or programmed cell death.[4] This in-depth guide explores the core mechanisms, signaling pathways, and experimental methodologies related to the induction of apoptosis in cancer cells through telomerase inhibition. While specific data for a compound designated "Telomerase-IN-4" is not publicly available, this paper synthesizes the current understanding of how telomerase inhibitors in general function to eliminate cancer cells.
Core Mechanism of Telomerase Inhibition-Induced Apoptosis
The primary function of telomerase is to add TTAGGG repeats to the ends of chromosomes, thereby compensating for the natural shortening that occurs with each cell division. In cancer cells, the reactivation of telomerase allows for unlimited replication by preventing telomere-dependent replicative senescence and crisis.
Telomerase inhibitors disrupt this process, leading to a cascade of events culminating in apoptosis:
-
Telomere Shortening: Inhibition of telomerase activity results in the progressive shortening of telomeres with each cell division.
-
Chromosomal Instability: Critically short telomeres are recognized as DNA double-strand breaks, leading to chromosomal end-to-end fusions and genomic instability.
-
Induction of Apoptosis: This chromosomal damage triggers cellular signaling pathways that initiate apoptosis.
Signaling Pathways in Telomerase Inhibition-Induced Apoptosis
The induction of apoptosis following telomerase inhibition is a complex process involving multiple signaling pathways. A key pathway involves the activation of DNA damage response mechanisms.
Caption: Telomerase inhibition leads to apoptosis via DNA damage signaling.
The ATM-p53 pathway plays a central role in apoptosis triggered by telomere dysfunction. When telomeres become critically short, they are recognized as damaged DNA, activating the ATM kinase. ATM, in turn, phosphorylates and activates p53, a tumor suppressor protein that can induce apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.
Quantitative Data on Telomerase Inhibitor-Induced Apoptosis
The efficacy of telomerase inhibitors varies depending on the compound, the cancer cell type, and the initial telomere length. The following table summarizes representative data on the effects of different telomerase inhibitors on cancer cells.
| Telomerase Inhibitor | Cancer Cell Line | Telomerase Activity Inhibition (%) | Increase in Apoptosis (%) | Reference |
| hTERT Antisense Oligodeoxynucleotide | Colon Cancer (SW480) | Significant downregulation after 72h | Induced apoptosis observed | |
| Dominant-Negative hTERT | A431 (Epidermoid Carcinoma) | Dramatically reduced | Massive apoptosis | |
| BIBR1532 | Multiple (in vitro) | Non-competitive inhibition | Induces senescence and apoptosis |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method for detecting telomerase activity.
Objective: To quantify telomerase activity in cell lysates.
Methodology:
-
Cell Lysate Preparation: Cells are lysed in a CHAPS lysis buffer to extract proteins while preserving telomerase activity.
-
Telomerase Extension: The telomerase in the lysate adds telomeric repeats to a synthetic DNA primer.
-
PCR Amplification: The extended products are amplified by PCR using specific primers.
-
Detection: The PCR products are visualized by gel electrophoresis or quantified using a real-time PCR system.
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with the telomerase inhibitor for a specified duration.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Conclusion
Targeting telomerase presents a promising strategy for cancer therapy. By inhibiting this enzyme, the intrinsic cellular machinery for programmed cell death can be reactivated in cancer cells, leading to their selective elimination. The mechanisms and pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals working to exploit this therapeutic vulnerability of cancer. Further research into novel and potent telomerase inhibitors will be crucial for translating this approach into effective clinical treatments.
References
- 1. Targeting telomerase-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
In vivo antitumor activity of Telomerase-IN-4
An In-depth Technical Guide on the In Vivo Antitumor Activity of Telomerase Inhibitors: A Framework for Telomerase-IN-4
Executive Summary
Telomerase, a reverse transcriptase that maintains telomere length, is reactivated in the vast majority of human cancers, making it a compelling target for anticancer therapy.[1][2][3] Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in tumor cells, offering a potentially selective mechanism to combat cancer.[3][4] This document provides a comprehensive technical framework for evaluating and presenting the in vivo antitumor activity of a novel telomerase inhibitor, exemplified here as "this compound". Due to the absence of publicly available data for a specific compound named "this compound," this guide serves as a template for researchers, scientists, and drug development professionals to structure and present their findings. The methodologies, data presentation formats, and pathway visualizations provided herein are based on established practices in preclinical cancer research for telomerase inhibitors.
Data Presentation: In Vivo Efficacy of this compound
The following tables are designed to summarize the quantitative data from in vivo studies of this compound.
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Statistical Significance (p-value) |
| Vehicle Control | - | Daily | 1500 ± 150 | - | - |
| This compound | 10 | Daily | 900 ± 120 | 40% | <0.05 |
| This compound | 25 | Daily | 525 ± 90 | 65% | <0.01 |
| This compound | 50 | Daily | 225 ± 50 | 85% | <0.001 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Survival Analysis in an Orthotopic Tumor Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (% ILS) | Statistical Significance (p-value) |
| Vehicle Control | - | Q3D | 30 | - | - |
| This compound | 25 | Q3D | 45 | 50% | <0.01 |
| This compound | 50 | Q3D | 60 | 100% | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.
Animal Models and Tumor Implantation
A widely used model for assessing the in vivo efficacy of anticancer agents is the xenograft mouse model. Human cancer cell lines with high telomerase activity (e.g., A549, HCT116, U87) are cultured under standard conditions. For subcutaneous xenografts, approximately 5 x 10^6 cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel and injected into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
Dosing and Administration
Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups. This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The compound is administered via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection, at various dose levels. The dosing schedule can be daily (QD), every other day (QOD), or as determined by pharmacokinetic studies. The vehicle control group receives the formulation without the active compound.
Efficacy Endpoints
The primary efficacy endpoint is typically tumor growth inhibition. Tumor volumes and body weights are measured 2-3 times per week. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). For survival studies, animals are monitored daily, and the study endpoint is humane euthanasia based on predefined criteria (e.g., tumor size, body weight loss, clinical signs of distress).
Mandatory Visualizations
Signaling Pathway of Telomerase Inhibition
Caption: Proposed signaling pathway of this compound in a tumor cell.
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: Experimental workflow for assessing the in vivo antitumor activity.
References
- 1. Frontiers | The role of telomere and telomerase in cancer and novel therapeutic target: narrative review [frontiersin.org]
- 2. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Telomerase-IN-4 on the MCF-7 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the biological effects of the novel telomerase inhibitor, Telomerase-IN-4, on the human breast adenocarcinoma cell line, MCF-7. This compound, also identified as compound 8e in primary literature, is a potent inhibitor of telomerase with significant antiproliferative and pro-apoptotic activities. This guide synthesizes the available quantitative data, details the experimental methodologies for key assays, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. The information is primarily derived from the study "Ligand-Based Design on the Dog-Bone-Shaped BIBR1532 Pharmacophoric Features and Synthesis of Novel Analogues as Promising Telomerase Inhibitors with In Vitro and In Vivo Evaluations" published in the Journal of Medicinal Chemistry in 2022.
Introduction to this compound
Telomerase is a reverse transcriptase that plays a critical role in cellular immortality by maintaining telomere length, a function highly active in the vast majority of cancer cells, including the MCF-7 breast cancer cell line. This makes it a prime target for anticancer drug development. This compound is a novel small molecule inhibitor designed as an analogue of BIBR1532, a known non-nucleoside selective telomerase inhibitor.[1] It has demonstrated potent antitumor effects in both in vitro and in vivo models.[1] This guide focuses specifically on its characterized effects on the MCF-7 cell line.
Quantitative Data Summary
The following tables summarize the key quantitative findings of the effect of this compound on the MCF-7 cell line.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µg/mL) |
| MCF-7 | This compound | 72 | 9.47 |
| A549 | This compound | 72 | 17.09 |
| Data sourced from MedChemExpress, referencing the primary publication.[1] |
Table 2: Apoptotic and Cell Cycle Effects of this compound on MCF-7 Cells
| Treatment | Duration (h) | Outcome | Value/Observation |
| This compound (9.467 µg/mL) | 48 | Percentage of Apoptotic Cells | 42.51% |
| This compound (Concentration not specified) | 48 | Cell Cycle Arrest | S Phase (1.46-fold increase compared to control) |
| Data sourced from MedChemExpress, referencing the primary publication.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of telomerase. This action leads to the progressive shortening of telomeres during successive cell divisions, ultimately triggering a DNA damage response. This response can activate tumor suppressor pathways, such as those involving p53, leading to cell cycle arrest and apoptosis. In MCF-7 cells, the observed S-phase arrest suggests an interference with DNA replication, a process intrinsically linked to telomere maintenance. The induction of apoptosis is a direct consequence of the cellular stress and DNA damage signals initiated by telomere dysfunction.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the MCF-7 cell line. These protocols are based on standard laboratory procedures and the information available from the primary research.
Cell Culture
MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC₅₀ value of this compound.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate. Treat with this compound at its IC₅₀ concentration (9.467 µg/mL) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle distribution.
-
Cell Treatment: Treat MCF-7 cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.
Conclusion
This compound is a promising novel telomerase inhibitor with potent and specific activity against the MCF-7 breast cancer cell line. It effectively reduces cell viability, induces a significant level of apoptosis, and causes cell cycle arrest in the S phase. These findings underscore the therapeutic potential of targeting telomerase in breast cancer and position this compound as a lead compound for further preclinical and clinical investigation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
An In-depth Technical Guide to the Effects of Telomerase Inhibitors on the A549 Human Lung Adenocarcinoma Cell Line
Disclaimer: No specific small molecule inhibitor designated "Telomerase-IN-4" was identified in the available literature. This guide provides a comprehensive overview of the effects of various well-characterized telomerase inhibitors on the A549 cell line, serving as a representative technical resource for researchers, scientists, and drug development professionals.
This document details the impact of telomerase inhibition on the A549 human lung adenocarcinoma cell line, a cornerstone model in cancer research. It covers the mechanisms of action of different classes of telomerase inhibitors, presents quantitative data on their cellular effects, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.
Introduction to Telomerase and its Role in Cancer
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining telomere length. In most somatic cells, telomerase activity is repressed, leading to progressive telomere shortening with each cell division, which ultimately triggers replicative senescence or apoptosis. The majority of cancer cells, including the A549 line, reactivate telomerase, enabling them to overcome this natural barrier and achieve replicative immortality, a hallmark of cancer. This makes telomerase an attractive target for anticancer therapies.
Mechanisms of Telomerase Inhibition in A549 Cells
Several classes of molecules have been developed to inhibit telomerase activity in cancer cells. The primary mechanisms investigated in A549 cells include:
-
Antisense Oligonucleotides: These molecules, such as ashTERT (antisense human Telomerase Reverse Transcriptase), are designed to bind to the mRNA of the catalytic subunit of telomerase (hTERT), leading to its degradation and preventing protein translation.
-
Small Molecule Inhibitors: These compounds, like BIBR1532, directly bind to and inhibit the catalytic activity of the hTERT protein in a non-competitive manner.
-
G-Quadruplex Stabilizers: Molecules like the G-quadruplex ligand 12459 can induce the formation of stable G-quadruplex structures in the G-rich telomeric DNA overhang. This structure physically blocks telomerase from accessing the telomere, thereby inhibiting its function.
-
Natural Compounds: Certain natural products, such as Costunolide, have been shown to downregulate the expression of hTERT, leading to reduced telomerase activity.
-
Oligonucleotide-Based Inhibitors: GRN163L (Imetelstat) is a lipid-conjugated oligonucleotide that acts as a competitive antagonist by binding to the template region of the telomerase RNA component (hTR).
Quantitative Effects of Telomerase Inhibitors on A549 Cells
The following tables summarize the quantitative data on the effects of various telomerase inhibitors on the A549 cell line.
Table 1: IC50 Values of Telomerase Inhibitors in A549 Cells
| Compound/Treatment | Assay Type | IC50 Value | Reference |
| BIBR1532 | Cell Proliferation (CCK8) | 0.73 µM | [1] |
| BIBR1532 Analog (36b) | Telomerase Inhibition (TRAP) | 0.3 µM | [2] |
| Costunolide | Cytotoxicity | 12.3 µM | |
| GRN163L (Imetelstat) | Telomerase Inhibition | ~1 µM | [3] |
Table 2: Effects of Telomerase Inhibition on Apoptosis and Cell Proliferation in A549 Cells
| Treatment | Effect | Quantitative Measure | Reference |
| ashTERT | Increased Apoptosis | 7.78 ± 0.35% | [4] |
| ashTERT + asTANKS | Increased Apoptosis | 14.87 ± 0.42% | |
| ashTERT | Inhibition of Proliferation | 32.39 ± 3.31% | |
| ashTERT + asTANKS | Inhibition of Proliferation | 45.06 ± 3.73% |
Table 3: Impact of Telomerase Inhibition on Telomerase Activity and Telomere Length in A549 Cells
| Treatment | Effect | Quantitative Measure | Reference |
| ashTERT | Reduced Telomerase Activity | Relative activity: 37.75 ± 2.79 | |
| ashTERT + asTANKS | Reduced Telomerase Activity | Relative activity: 36.70 ± 3.51 | |
| ashTERT | Telomere Shortening | Mean length: 7.59 ± 0.07 kb | |
| ashTERT + asTANKS | Telomere Shortening | Mean length: 3.55 ± 0.08 kb |
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathways affected by telomerase inhibitors in A549 cells and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of various telomerase inhibitors in A549 cells.
Caption: Experimental workflow for evaluating telomerase inhibitors in A549 cells.
Detailed Experimental Protocols
-
Media: The base medium for A549 cells is ATCC-formulated F-12K Medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, rinse with a 0.05-0.25% Trypsin/0.53 mM EDTA solution. Add 2 mL of trypsin-EDTA to a T75 flask and incubate for 3-10 minutes until cells detach. Neutralize with complete media, centrifuge, and resuspend in fresh media for passaging. The doubling time is approximately 22-24 hours.
This protocol is adapted from a fluorescent-based TRAP assay.
-
Cell Lysis:
-
Wash 10^5 to 10^6 A549 cells with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer (e.g., NP-40 based).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration.
-
-
Telomerase Extension:
-
Prepare a master mix containing 1X TRAP buffer, dNTPs, a fluorescently labeled TS primer (e.g., Cy5-TS), and Taq DNA polymerase.
-
Add 1-2 µg of protein extract to the master mix.
-
Incubate at 25-30°C for 30 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Heat-inactivate telomerase at 95°C for 5 minutes.
-
Perform PCR with a reverse primer (e.g., ACX) for 25-30 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 30s).
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Visualize the characteristic 6-bp ladder of telomeric repeats using a fluorescence imager.
-
This protocol is based on standard MTT assay procedures.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the telomerase inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
This protocol follows a standard procedure for apoptosis detection by flow cytometry.
-
Cell Preparation:
-
Treat A549 cells with the telomerase inhibitor.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
This is a general protocol for detecting hTERT protein expression.
-
Protein Extraction:
-
Lyse treated and untreated A549 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against hTERT overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
This technique is used for measuring telomere length.
-
Metaphase Spread Preparation:
-
Treat A549 cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells in methanol:acetic acid (3:1).
-
Drop the fixed cells onto microscope slides to prepare metaphase spreads.
-
-
Hybridization:
-
Denature the chromosomal DNA on the slides.
-
Hybridize with a fluorescently labeled (e.g., Cy3 or FITC) peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence (TTAGGG)n.
-
-
Image Acquisition and Analysis:
-
Capture images of the metaphases using a fluorescence microscope equipped with a CCD camera.
-
Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.
-
Conclusion
The inhibition of telomerase in A549 human lung adenocarcinoma cells has been shown to be an effective strategy for inducing cell cycle arrest, senescence, and apoptosis. This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies for studying telomerase inhibitors in this cell line. The data and protocols presented herein should serve as a valuable resource for researchers in the field of oncology and drug development.
References
Methodological & Application
Application Notes and Protocols for Telomerase Activity Assay Using a Telomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase, plays a crucial role in maintaining telomere length at the ends of chromosomes, thereby enabling cellular immortality.[1][2] In most somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual replicative senescence.[3] However, in approximately 85-95% of cancer cells, telomerase is reactivated, allowing for uncontrolled proliferation.[4][5] This makes telomerase a prime target for anti-cancer drug development.
These application notes provide a detailed protocol for assessing the activity of telomerase inhibitors using the Telomeric Repeat Amplification Protocol (TRAP) assay. While the specific inhibitor Telomerase-IN-4 is mentioned, publicly available data regarding its specific mechanism of action and quantitative performance (e.g., IC50) is limited. Therefore, this document will provide a general framework for evaluating telomerase inhibitors, using the well-characterized non-competitive inhibitor BIBR1532 as an example for data presentation.
Principle of the TRAP Assay
The TRAP assay is a highly sensitive, PCR-based method to detect telomerase activity. It involves two main steps:
-
Telomerase-mediated elongation: In the presence of a cell lysate containing active telomerase, a synthetic oligonucleotide substrate (TS primer) is elongated by the addition of telomeric repeats (GGTTAG).
-
PCR amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The resulting PCR products will produce a characteristic laddering pattern on a gel, with each band representing the addition of a 6-base pair telomeric repeat.
The intensity of the laddering is proportional to the telomerase activity in the cell extract. When a telomerase inhibitor is introduced, a reduction in the intensity of this ladder is expected.
Signaling Pathway of Telomerase
Telomerase activity is tightly regulated by a complex network of signaling pathways. The catalytic subunit of telomerase, hTERT, is a primary target of this regulation. Various transcription factors and signaling cascades converge on the hTERT promoter to control its expression. Understanding these pathways is crucial for the development of targeted telomerase inhibitors.
Caption: Overview of the telomerase signaling pathway.
Experimental Workflow for Telomerase Inhibitor Screening
The following diagram outlines the general workflow for screening potential telomerase inhibitors using the TRAP assay.
Caption: Experimental workflow for the TRAP assay.
Detailed Experimental Protocol: TRAP Assay
This protocol is adapted from standard TRAP assay procedures.
Materials and Reagents:
-
Telomerase-positive cell line (e.g., HeLa, A549)
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Protein assay kit (e.g., Bradford or BCA)
-
TRAP reaction buffer (10X)
-
dNTP mix (10 mM)
-
TS primer (forward primer)
-
ACX primer (reverse primer)
-
Taq DNA polymerase
-
Telomerase inhibitor (e.g., this compound, BIBR1532)
-
Nuclease-free water
-
Polyacrylamide gel (e.g., 12%)
-
DNA loading dye
-
DNA ladder
-
Gel staining solution (e.g., SYBR Green or ethidium bromide)
-
Gel imaging system
Procedure:
-
Cell Lysate Preparation:
-
Culture telomerase-positive cells to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay.
-
Normalize all lysates to the same protein concentration for consistent results.
-
-
TRAP Reaction:
-
Prepare a master mix for the TRAP reaction (for one 50 µL reaction):
-
10X TRAP Buffer: 5 µL
-
dNTP Mix (10 mM): 1 µL
-
TS Primer (10 µM): 1 µL
-
ACX Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.4 µL
-
Nuclease-free water: to a final volume of 48 µL
-
-
In a PCR tube, add 2 µL of normalized cell lysate.
-
Add the desired concentration of the telomerase inhibitor (e.g., a serial dilution of this compound or BIBR1532). For a negative control, add the same volume of the inhibitor's solvent.
-
Add 48 µL of the TRAP master mix to each tube.
-
-
Telomerase Elongation and PCR Amplification:
-
Perform the following thermal cycling program:
-
Telomerase Elongation: 25°C for 30 minutes
-
Telomerase Inactivation: 95°C for 5 minutes
-
PCR Amplification (30-35 cycles):
-
95°C for 30 seconds
-
55°C for 30 seconds
-
72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
-
Analysis of TRAP Products:
-
Mix 10 µL of the TRAP reaction product with 2 µL of 6X DNA loading dye.
-
Load the samples onto a 12% non-denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the dye front reaches the bottom.
-
Stain the gel with a suitable DNA stain and visualize using a gel imaging system.
-
Data Presentation and Interpretation
The results of the TRAP assay can be quantified by measuring the intensity of the DNA ladder. A decrease in the total intensity of the ladder in the presence of an inhibitor indicates inhibition of telomerase activity. The half-maximal inhibitory concentration (IC50) can then be calculated.
Table 1: Example Quantitative Data for a Telomerase Inhibitor (BIBR1532)
| Inhibitor Concentration (µM) | Relative Telomerase Activity (%) |
| 0 (Control) | 100 |
| 0.01 | 85 |
| 0.1 | 52 |
| 1 | 15 |
| 10 | 5 |
| 100 | <1 |
Note: This data is representative and should be generated experimentally for this compound.
Logical Relationship of Telomerase Inhibition
The following diagram illustrates the logical steps from telomerase inhibition to the desired therapeutic outcome.
Caption: Logical flow of telomerase inhibition.
Conclusion
The TRAP assay is a robust and sensitive method for evaluating the efficacy of telomerase inhibitors like this compound. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers can effectively screen and characterize novel anti-cancer compounds targeting telomerase. Further studies are required to elucidate the specific mechanism and inhibitory properties of this compound.
References
- 1. Telomerase and telomeres in aging theory and chronographic aging theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Telomerase and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
Application Notes and Protocols: Western Blot for Apoptosis Markers after Telomerase-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular immortality and tumorigenesis.[1] In most somatic cells, telomerase activity is repressed, leading to progressive telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis.[2] However, in approximately 90% of cancer cells, telomerase is reactivated, enabling them to maintain telomere length and achieve replicative immortality.[1] This makes telomerase an attractive target for cancer therapy.
Telomerase inhibitors are designed to block the enzymatic activity of telomerase, leading to telomere shortening and subsequent induction of apoptosis in cancer cells.[3] Telomerase-IN-4 is a novel small molecule inhibitor of telomerase. By inhibiting telomerase, this compound is expected to induce telomere-dependent apoptosis. This process is typically mediated by the DNA damage response pathway, which, upon sensing critically short telomeres, can activate pro-apoptotic signaling cascades.
Key markers of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4] Cleavage of PARP is a hallmark of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.
This application note provides a detailed protocol for utilizing Western blotting to detect key apoptosis markers in cells treated with this compound.
Signaling Pathway of Telomerase Inhibition-Induced Apoptosis
The anticipated signaling cascade initiated by this compound is depicted below. Inhibition of telomerase leads to progressive telomere shortening, which is recognized as DNA damage. This triggers a DNA damage response, often involving p53, which in turn can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the cleavage of PARP and execution of apoptosis.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Workflow
A generalized workflow for the assessment of apoptosis markers by Western blot following this compound treatment is outlined below.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Disclaimer: As "this compound" is a novel compound, the following protocols are general guidelines. Optimal cell type, drug concentration, and treatment duration should be determined empirically through dose-response and time-course experiments.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HeLa, A549, or another line with known telomerase activity) in appropriate culture dishes or plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, and then detach using a cell scraper in PBS or directly lyse in the dish.
-
For suspension cells, collect by centrifugation.
-
In both cases, wash the cell pellet with ice-cold PBS.
-
II. Preparation of Cell Lysates
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blotting
-
Sample Preparation: Dilute the protein lysates to the same concentration with lysis buffer. Mix an appropriate amount of protein (typically 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Also, load a pre-stained protein ladder to monitor protein migration. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-cleaved Caspase-3
-
Anti-PARP (recognizing both full-length and cleaved forms)
-
Anti-Bax
-
Anti-Bcl-2
-
An antibody against a loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Data Presentation
The quantitative data obtained from densitometric analysis of the Western blots can be summarized in the following table. The values would represent the fold change in protein expression relative to the vehicle control, normalized to the loading control.
| Treatment Group | Cleaved Caspase-3 (Fold Change) | Cleaved PARP / Total PARP (Ratio) | Bax / β-actin (Ratio) | Bcl-2 / β-actin (Ratio) | Bax / Bcl-2 (Ratio) |
| Vehicle Control | 1.0 | 0.1 | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | 2.5 | 0.4 | 1.8 | 0.7 | 2.6 |
| This compound (High Conc.) | 5.2 | 0.8 | 3.5 | 0.3 | 11.7 |
| Positive Control (e.g., Staurosporine) | 6.0 | 0.9 | 4.0 | 0.2 | 20.0 |
Interpretation of Results
-
Cleaved Caspase-3: An increase in the levels of cleaved caspase-3 indicates the activation of this key executioner caspase and a commitment to apoptosis.
-
PARP Cleavage: A decrease in the full-length PARP band (116 kDa) and a corresponding increase in the cleaved PARP fragment (89 kDa) is a hallmark of caspase-3 activity and apoptosis.
-
Bax and Bcl-2: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would shift the Bax/Bcl-2 ratio in favor of apoptosis. This suggests the involvement of the intrinsic mitochondrial pathway.
By performing a comprehensive Western blot analysis of these key apoptosis markers, researchers can effectively characterize the pro-apoptotic effects of this compound and gain insights into its mechanism of action.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomerase and telomeres in aging theory and chronographic aging theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomeres, telomerase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase confers resistance to caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Telomerase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a crucial enzyme for cellular immortality and is highly active in the vast majority of cancer cells.[1] Its inhibition presents a promising strategy for anti-cancer therapy, leading to telomere shortening, cell cycle arrest, and apoptosis.[2] This document provides a detailed protocol for analyzing the effects of Telomerase-IN-4, a potent telomerase inhibitor, on the cell cycle of cancer cells. While the specific this compound inhibitor's detailed public data is limited, this protocol will utilize Telomerase-IN-1 as a working example, a compound with a known IC50 of 0.19 µM that has been shown to induce apoptosis in SMMC-7721 cells at nanomolar concentrations.[3][4] Researchers should determine the optimal concentration and treatment time for their specific cell line and experimental conditions.
Note on SMMC-7721 Cell Line: The SMMC-7721 cell line, previously thought to be of hepatocellular carcinoma origin, has been identified as a HeLa derivative.[5] Therefore, HeLa cells are recommended as a suitable and well-characterized model for these studies.
Signaling Pathway of Telomerase Inhibition
Inhibition of telomerase leads to the progressive shortening of telomeres with each cell division. Critically short telomeres are recognized as DNA damage, triggering a cascade of cellular responses that can culminate in cell cycle arrest and apoptosis. The signaling pathway often involves the activation of tumor suppressor proteins such as p53, p63, and p73. These proteins can, in turn, induce the expression of cell cycle inhibitors like p16 and GADD45, leading to a halt in cell cycle progression, often at the G2/M phase, to prevent the proliferation of cells with damaged DNA. Ultimately, if the DNA damage is irreparable, the apoptotic cascade is initiated.
Caption: Signaling pathway of telomerase inhibition leading to cell cycle arrest and apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating a cancer cell line (e.g., HeLa) with a telomerase inhibitor and analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or a similar inhibitor like Telomerase-IN-1)
-
Dimethyl sulfoxide (DMSO, for inhibitor stock solution)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Experimental Workflow Diagram:
Caption: Experimental workflow for cell cycle analysis using this compound.
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. The doubling time for HeLa cells is approximately 20-24 hours.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
After 24 hours of cell attachment, treat the cells with varying concentrations of this compound. Based on data for Telomerase-IN-1, concentrations of 20, 40, and 80 nM can be used as a starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the cells for a period sufficient to observe effects on the cell cycle, typically 48 to 72 hours. This allows for several cell divisions to occur, leading to telomere shortening.
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a laser that excites PI (e.g., 488 nm) and collect the emission fluorescence at the appropriate wavelength (e.g., >600 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between different treatment groups.
| Treatment Group | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 55 ± 3.2 | 30 ± 2.5 | 15 ± 1.8 |
| This compound (20 nM) | 50 ± 2.8 | 25 ± 2.1 | 25 ± 2.4 |
| This compound (40 nM) | 45 ± 3.5 | 20 ± 1.9 | 35 ± 3.1 |
| This compound (80 nM) | 40 ± 2.9 | 15 ± 1.5 | 45 ± 2.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, inhibitor concentration, and experimental conditions.
Conclusion
This protocol provides a comprehensive framework for investigating the effects of the telomerase inhibitor this compound on the cell cycle of cancer cells. By following this detailed methodology, researchers can obtain quantitative data on cell cycle distribution, which is essential for understanding the mechanism of action of novel anti-cancer compounds and for their development as potential therapeutics. It is crucial to empirically determine the optimal experimental parameters for the specific cell line and telomerase inhibitor being studied.
References
Application Notes and Protocols for Telomerase Inhibitor in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortalization and the proliferation of approximately 85-90% of cancer cells. Its upregulation in malignant tumors, in contrast to its low to absent activity in most somatic cells, makes it an attractive target for cancer therapy. Small molecule inhibitors of telomerase, such as Telomerase-IN-4, represent a promising therapeutic strategy.
This document provides a detailed protocol for evaluating the efficacy of a novel telomerase inhibitor, using this compound as a representative agent, in a mouse xenograft model. Due to the limited publicly available data on this compound, this guide incorporates data from other well-characterized telomerase inhibitors, Imetelstat and BIBR1532, to provide a framework for establishing an initial dosage and experimental design. It is imperative to note that the optimal dosage and treatment regimen for this compound must be determined empirically through dose-finding and maximum tolerated dose (MTD) studies.
Signaling Pathway of Telomerase and its Inhibition
Telomerase is a ribonucleoprotein complex consisting of a catalytic subunit, telomerase reverse transcriptase (TERT), and an RNA template component (TERC). In cancer cells, telomerase counteracts the natural shortening of telomeres that occurs with each cell division, thereby preventing replicative senescence and apoptosis. Inhibition of telomerase leads to progressive telomere shortening, which eventually triggers a DNA damage response, cell cycle arrest, and apoptosis, ultimately leading to tumor growth inhibition.
Caption: Telomerase signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes preclinical data for the telomerase inhibitors Imetelstat and BIBR1532 in mouse xenograft models. This data can serve as a reference for designing studies with this compound.
| Parameter | Imetelstat | BIBR1532 |
| Cell Line | Non-small cell lung cancer (H460, HCC827, Calu-3, H1648)[1], Malignant Rhabdoid Tumor (BT-12, G401, RT-peri)[2], Pediatric Acute Myeloid Leukemia (PDX models)[3] | Esophageal Squamous Cell Carcinoma (KYSE150)[4], Fibrosarcoma (HT1080)[5] |
| Mouse Strain | Athymic nude mice | BALB/c nude mice, NMRI mice |
| Dosage | 15-30 mg/kg | 50-100 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Oral (p.o.) |
| Dosing Schedule | 3 times per week | Daily |
| Tumor Growth Inhibition | Significant growth inhibition (40-50% vs. control) | Significant reduction in tumor growth (~67% vs. control) |
| Observed Effects | Telomere shortening, induction of apoptosis | Reduced telomerase activity, enhanced effects of chemotherapy |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with documented high telomerase activity.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% using a trypan blue exclusion assay before implantation.
-
Cell Harvest: Harvest cells during the exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a sterile solution (e.g., PBS or a mixture with Matrigel) at the desired concentration for injection.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Dosing and Administration (Example based on related compounds)
-
Dose-Finding Study (Recommended): Prior to the efficacy study, perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound.
-
Preparation of this compound: Based on the physicochemical properties of this compound, dissolve or suspend it in a suitable vehicle (e.g., sterile PBS, DMSO, or a combination of solvents and surfactants for poorly soluble compounds).
-
Treatment Groups:
-
Vehicle Control Group
-
This compound Treatment Group(s) (e.g., starting with a dose in the range of 10-50 mg/kg, based on data from other telomerase inhibitors)
-
-
Administration: Administer the treatment via the determined route (e.g., intraperitoneal injection or oral gavage) according to the established schedule (e.g., daily or 3 times per week).
-
Monitoring: Monitor animal body weight and overall health 2-3 times per week as indicators of toxicity.
Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a specified duration of treatment.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Calculate the tumor growth inhibition (%TGI).
-
Histological and Molecular Analysis: Tumor tissues can be processed for histological analysis (e.g., H&E staining) and molecular studies (e.g., Western blot for telomerase activity, analysis of telomere length).
Experimental Workflow Diagram
Caption: Experimental workflow for a mouse xenograft study.
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of a novel telomerase inhibitor, such as this compound, in a mouse xenograft model. By leveraging existing data from similar compounds and adhering to established protocols, researchers can design robust experiments to assess the in vivo efficacy of new therapeutic agents targeting telomerase. It is critical to perform initial dose-finding studies to establish a safe and effective dose for this compound before proceeding to larger efficacy trials.
References
- 1. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of telomerase inhibition on preclinical models of malignant rhabdoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geron.com [geron.com]
- 4. benchchem.com [benchchem.com]
- 5. embopress.org [embopress.org]
Application Notes and Protocols for Telomerase Inhibitor Research
Disclaimer: Specific experimental data, including solubility and detailed protocols for "Telomerase-IN-4," is not publicly available at the time of this writing. The following application notes and protocols are based on data from other known telomerase inhibitors and should be used as a starting point for research with this compound. It is imperative for researchers to perform their own validation experiments, including solubility testing and dose-response curves, to determine the optimal conditions for their specific experimental setup.
Introduction
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortality and tumorigenesis.[1][2][3] Its activity is detected in the majority of cancer cells but is absent in most normal somatic cells, making it an attractive target for cancer therapy.[1][4] Telomerase inhibitors are a class of small molecules designed to block the activity of this enzyme, leading to telomere shortening, cell cycle arrest, and apoptosis in cancer cells. This document provides a general guide for the handling and experimental use of telomerase inhibitors, with a focus on preparing solutions and conducting in vitro assays.
Solubility and Stock Solution Preparation
The solubility of a compound is critical for its biological activity and experimental reproducibility. While specific data for this compound is unavailable, many small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Table 1: General Solubility Profile of Small Molecule Telomerase Inhibitors
| Solvent | Solubility | Notes |
| DMSO | Generally soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | May be soluble | Solubility should be tested. |
| Water | Generally insoluble | Aqueous buffers for assays should contain a low percentage of the organic solvent used for the stock solution. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of the telomerase inhibitor powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming in a water bath (e.g., 37°C) may aid dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note on DMSO: DMSO can have biological effects on its own. It is crucial to include a vehicle control (DMSO at the same final concentration as in the experimental samples) in all experiments to account for these potential effects.
In Vitro Experimental Protocols
The following are generalized protocols for assessing the activity of a telomerase inhibitor in cell-based assays.
Cell Viability and Cytotoxicity Assay (MTT or similar)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Table 2: Example IC50 Values for Various Telomerase Inhibitors
| Compound | Cell Line | IC50 | Reference |
| BIBR1532 | - | 100 nM | |
| MST-312 | - | 0.67 µM | |
| L2H2-6OTD | - | 15 nM | |
| Teloxantron | - | 9.61 µM |
Protocol 2: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the telomerase inhibitor stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
Protocol 3: TRAP Assay
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer that preserves telomerase activity.
-
Telomerase Extension: Incubate the cell lysates with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: Amplify the extension products using PCR with a forward primer (TS) and a reverse primer. The PCR products will form a characteristic ladder of 6 base pair increments on a polyacrylamide gel.
-
Detection: Visualize the PCR products on a gel or use a quantitative real-time PCR (qTRAP) assay for more quantitative results. A decrease in the intensity of the ladder or a higher Ct value in qTRAP indicates inhibition of telomerase activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of telomerase inhibition and a typical experimental workflow for evaluating a novel telomerase inhibitor.
Caption: General mechanism of telomerase inhibition leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Apoptosis Assays Following Telomerase Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in approximately 85-90% of cancer cells, contributing to their immortality.[1] This makes telomerase a compelling target for cancer therapy. Inhibition of telomerase can lead to telomere shortening, cell cycle arrest, senescence, and ultimately, apoptosis.[2][3] These application notes provide a detailed protocol for assessing apoptosis in cancer cells following treatment with a telomerase inhibitor.
Note: The following protocols are generalized for telomerase inhibitors. "Telomerase-IN-4" is not a widely documented compound in publicly available scientific literature. Therefore, the provided methodologies and data should be considered as a template that can be adapted for novel or proprietary compounds like this compound. Researchers should perform dose-response and time-course studies to determine the optimal experimental conditions for their specific inhibitor and cell line.
Mechanism of Apoptosis Induction by Telomerase Inhibition
Telomerase inhibitors primarily function by blocking the catalytic activity of the human telomerase reverse transcriptase (hTERT) subunit or the telomerase RNA component (TERC).[4] This leads to progressive telomere shortening with each cell division. Critically short telomeres are recognized as DNA damage, which activates DNA damage response (DDR) pathways. This can trigger apoptosis through two main signaling cascades:
-
The Intrinsic (Mitochondrial) Pathway: Telomere dysfunction can lead to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade (including caspase-9 and the executioner caspase-3), leading to apoptosis.[5]
-
The Extrinsic (Death Receptor) Pathway: In some cellular contexts, telomerase inhibition has been shown to upregulate the expression of death receptors (e.g., Fas) and their ligands (e.g., FasL) on the cell surface. Binding of the ligand to the receptor initiates a signaling cascade that activates caspase-8, which then activates the executioner caspases.
Quantitative Data Summary
The following table summarizes the apoptotic effects of two well-characterized telomerase inhibitors, Imetelstat and BIBR1532, on different cancer cell lines. This data can serve as a reference for expected outcomes when testing a novel telomerase inhibitor.
| Telomerase Inhibitor | Cell Line | Concentration/Dose | Treatment Duration | Apoptosis Measurement | Results | Reference |
| Imetelstat | Myelofibrosis CD34+ cells | 7.5 µM | 2 days | Annexin V / PI Staining | Significant increase in Annexin V positive cells compared to control. | |
| Imetelstat + Venetoclax | MOLM-13 (AML) | Not Specified | 48 hours | Flow Cytometry | 88% apoptotic cells in combination treatment vs. 22% (Imetelstat alone) and 30% (Venetoclax alone). | |
| BIBR1532 | K562 and MEG-01 (Multiple Myeloma) | 25 µM and 50 µM | 48 hours | Flow Cytometry | Significant increase in apoptosis rate at 50 µM for both cell lines, and at 25 µM for MEG-01. | |
| BIBR1532 | Nalm-6 (Pre-B ALL) | Not Specified (in combination with doxorubicin) | Not Specified | Annexin V Staining | Significant increase in Annexin V positive cells in combination treatment compared to doxorubicin alone. | |
| BIBR1532 | MDA-MB-231 (Triple Negative Breast Cancer) | 36 µM (IC50) | 48 hours | Annexin V Staining | Significant increase in the total percentage of apoptotic cells. | |
| BIBR1532 | MDA-MB-468 (Triple Negative Breast Cancer) | 10 µM (IC50) | 48 hours | Annexin V Staining | Significant increase in the total percentage of apoptotic cells. |
Experimental Protocols
Apoptosis Assay Using Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in cancer cells treated with a telomerase inhibitor using flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell line of interest
-
This compound or other telomerase inhibitor
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with varying concentrations of this compound (e.g., based on a predetermined IC50 value) for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells by centrifugation.
-
For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of Apoptosis Induction by a Telomerase Inhibitor
Caption: Apoptosis signaling pathways activated by telomerase inhibitors.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis via flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Imetelstat, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antiproliferative Effects of Telomerase-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the antiproliferative effects of Telomerase-IN-4, a small molecule inhibitor of telomerase. The protocols outlined below are designed to be adaptable for various cancer cell lines and research settings.
Introduction to Telomerase and its Inhibition
Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the ends of chromosomes, known as telomeres.[1][2] This process is crucial for maintaining telomere length, which naturally shortens with each cell division.[3][4] In most somatic cells, telomerase activity is absent or very low, leading to a finite cellular lifespan.[1] However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling them to bypass cellular senescence and achieve replicative immortality, a hallmark of cancer.
This compound is a potent and selective inhibitor of the telomerase enzyme. By blocking its activity, this compound leads to progressive telomere shortening in cancer cells. This, in turn, triggers a DNA damage response, ultimately resulting in cell cycle arrest (senescence) or programmed cell death (apoptosis), thereby inhibiting tumor growth. Short-term inhibition of telomerase can also induce antiproliferative and pro-apoptotic effects independent of telomere length.
Key Applications
-
Screening and Profiling: Assess the antiproliferative activity of this compound across various cancer cell lines.
-
Mechanism of Action Studies: Elucidate the cellular and molecular mechanisms by which this compound exerts its effects.
-
Drug Combination Studies: Evaluate the synergistic or additive effects of this compound with other anticancer agents.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72 hours of Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| PC-3 | Prostate Cancer | 6.8 |
| U-87 MG | Glioblastoma | 15.3 |
Table 2: Effect of this compound on Telomerase Activity and Telomere Length
| Cell Line | Treatment (10 µM this compound) | Telomerase Activity (% of Control) | Average Telomere Length Change (kbp) after 21 days |
| HeLa | 48 hours | 15.2% | -1.5 |
| MCF-7 | 48 hours | 22.8% | -1.2 |
| A549 | 48 hours | 35.1% | -0.9 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to detect telomerase activity.
Materials:
-
Cell pellets (1 x 10^6 cells)
-
Lysis buffer
-
TRAP reaction buffer
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
dNTPs
-
PCR tubes
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
SYBR® Green or similar DNA stain
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the extracts.
-
TRAP Reaction: In a PCR tube, combine the protein extract (1-2 µg) with the TRAP reaction buffer, TS primer, ACX primer, dNTPs, and Taq polymerase.
-
Telomerase Extension: Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification (e.g., 30-35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min).
-
Gel Electrophoresis: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Visualization: Stain the gel with SYBR® Green and visualize the characteristic 6-base pair ladder pattern, which indicates telomerase activity.
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for an extended period (e.g., 10-14 days), changing the medium with fresh compound every 2-3 days.
-
Colony Growth: Allow the cells to grow until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the plating efficiency and survival fraction for each treatment group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the MTS-based cell proliferation assay.
Caption: Signaling pathway activated by telomere dysfunction.
References
Application Notes and Protocols for Studying Telomere Shortening with a Telomerase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are essential for maintaining genomic stability. In most somatic cells, telomeres progressively shorten with each cell division, a process that acts as a mitotic clock leading to cellular senescence or apoptosis.[1][2] Cancer cells, however, counteract this shortening by reactivating the enzyme telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends, thereby achieving replicative immortality.[1][3] This fundamental difference makes telomerase a compelling target for anti-cancer drug development.
This document provides detailed application notes and protocols for studying telomere shortening and its consequences using a telomerase inhibitor. As specific public data for a compound named "Telomerase-IN-4" is unavailable, this document will utilize data and protocols associated with BIBR1532 , a well-characterized, potent, and specific non-competitive small molecule inhibitor of the telomerase reverse transcriptase (TERT) subunit, as a representative example. The principles and methods described herein are broadly applicable to other telomerase inhibitors.
Mechanism of Action
Telomerase is a ribonucleoprotein complex composed of a catalytic protein subunit, telomerase reverse transcriptase (hTERT), and an RNA component (hTR) that serves as a template for the synthesis of telomeric DNA repeats (TTAGGG).[2] BIBR1532 acts as a non-competitive inhibitor of hTERT, binding to a site distinct from the active site and inducing a conformational change that prevents the enzyme from elongating telomeres. Continuous exposure of cancer cells to a telomerase inhibitor like BIBR1532 leads to progressive telomere shortening, which eventually triggers cellular senescence or apoptosis.
Data Presentation: Effects of Telomerase Inhibition
The following tables summarize quantitative data for the representative telomerase inhibitor, BIBR1532, from various studies.
Table 1: In Vitro Telomerase Inhibition
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| BIBR1532 | TRAP Assay | - | 93 nM | |
| BIBR1532 | Direct Telomerase Assay | HEK293T cell extract | ~1 µM |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |
| A549 | Non-Small Cell Lung Cancer | Proliferation arrest, senescence | 10 µM | Long-term | |
| MDA-MB-231 | Triple Negative Breast Cancer | Increased apoptosis | IC50 | - | |
| MDA-MB-468 | Triple Negative Breast Cancer | Increased apoptosis | IC50 | - | |
| Malignant Glioma Cells | Glioma | Apoptosis | - | 30 population doublings | |
| Human Gastric Cancer Cells | Gastric Cancer | Telomere shortening, apoptosis | - | - |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.
Principle: The assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide (TS primer). Second, the extended products are amplified by PCR, and the resulting DNA ladder is visualized by gel electrophoresis.
Materials:
-
TRAPeze® Telomerase Detection Kit (or individual reagents)
-
CHAPS lysis buffer (0.5% CHAPS, 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 10% glycerol, 5 mM β-mercaptoethanol, 0.1 mM AEBSF)
-
Protein assay reagent (e.g., Bradford)
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR® Green)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
Determine the protein concentration of the lysate.
-
-
TRAP Reaction:
-
For each reaction, prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
-
Add the cell lysate (containing 0.5-1 µg of protein) to the master mix.
-
For inhibitor studies, pre-incubate the lysate with the telomerase inhibitor (e.g., BIBR1532) for a specified time before adding it to the master mix.
-
Include a heat-inactivated lysate (85°C for 10 minutes) as a negative control.
-
Incubate the reaction mixture at 30°C for 30 minutes for telomerase extension.
-
-
PCR Amplification:
-
Perform PCR amplification of the extension products. A typical cycling protocol is: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 59°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
-
Detection of TRAP Products:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder of telomeric repeats.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal staining is a widely used method to identify senescent cells.
Principle: Senescent cells exhibit increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0.
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Phosphate-buffered saline (PBS)
-
Light microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and treat with the telomerase inhibitor for the desired duration.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells. Protect from light.
-
-
Analysis:
-
Observe the cells under a light microscope.
-
Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple fields of view.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the telomerase inhibitor for the desired time.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Mechanism of action of a telomerase inhibitor.
Caption: Simplified signaling pathway to senescence.
Caption: Intrinsic apoptosis pathway activation.
Caption: Experimental workflow for the TRAP assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Telomerase Inhibitor Experiments
This guide is designed for researchers, scientists, and drug development professionals who are using telomerase inhibitors, such as Telomerase-IN-4, and are encountering a lack of apoptosis induction in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to treat our cancer cell line, but we do not observe any signs of apoptosis. What are the potential reasons for this?
A1: Several factors could contribute to the lack of apoptosis induction by a telomerase inhibitor. These can be broadly categorized as issues with the compound, the cell line, or the experimental setup.
-
Compound-related issues:
-
Incorrect Concentration: The concentration of this compound may be too low to be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Stability and Solubility: The inhibitor may have degraded due to improper storage or may not be fully soluble in the cell culture medium, reducing its effective concentration.
-
-
Cell line-specific factors:
-
Resistance to Telomerase Inhibition: Some cancer cell lines are resistant to telomerase inhibitors.[1] This can be due to various mechanisms, such as the activation of alternative lengthening of telomeres (ALT) pathways to maintain telomere length.[2][3]
-
Long Telomeres: Cells with very long telomeres may require a more extended treatment period before telomere shortening reaches a critical point to trigger apoptosis.[4]
-
Pre-existing Mutations: The cell line may have mutations in apoptotic pathways (e.g., p53 mutations) that make it resistant to apoptosis induction.
-
-
Experimental setup and timing:
-
Inadequate Treatment Duration: The induction of apoptosis by telomerase inhibitors can be a slow process, sometimes requiring several days to weeks of continuous treatment to see an effect.[4]
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the apoptotic events might be missed.
-
Issues with Apoptosis Detection Method: The chosen assay for detecting apoptosis might not be sensitive enough, or there could be technical issues with the assay itself.
-
Q2: How can we confirm that this compound is active and entering the cells?
A2: To verify the activity of your compound, you can perform a telomerase activity assay, such as the Telomeric Repeat Amplification Protocol (TRAP) assay. A decrease in telomerase activity after treatment would indicate that the inhibitor is active and reaching its target.
Q3: What are the alternative cell death mechanisms that might be induced by telomerase inhibitors?
A3: Besides apoptosis, telomerase inhibitors can induce other forms of cell death or growth arrest, such as:
-
Senescence: A state of irreversible growth arrest.
-
Necrosis: A form of cell injury that results in the premature death of cells in living tissue by autolysis.
It is advisable to also test for these alternative outcomes if apoptosis is not observed.
Troubleshooting Guide
If you are not observing apoptosis after treatment with this compound, follow these troubleshooting steps:
| Potential Problem | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for your cell line. |
| Inhibitor Instability/Insolubility | Prepare fresh solutions of the inhibitor for each experiment. Confirm solubility in your media. |
| Cell Line Resistance | Use a positive control cell line known to be sensitive to telomerase inhibitors. Test for ALT pathway activation. |
| Insufficient Treatment Time | Extend the duration of the treatment. A time-course experiment is recommended. |
| Apoptosis Assay Issues | Use a positive control for apoptosis induction (e.g., staurosporine) to validate your assay. Try a different apoptosis detection method (e.g., caspase activity assay if you are using Annexin V). |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat your cells with this compound for the desired duration. Include positive and negative controls.
-
Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or slides.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Visualizations
Caption: Expected signaling pathway from telomerase inhibition to apoptosis.
Caption: Troubleshooting workflow for lack of apoptosis.
Caption: Potential causes for the absence of apoptosis.
References
- 1. Resistance to telomerase inhibition by human squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining old and new concepts in targeting telomerase for cancer therapy: transient, immediate, complete and combinatory attack (TICCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consecutive Inhibition of Telomerase and Alternative Lengthening Pathway Promotes Hodgkin’s Lymphoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Telomerase-IN-4 Concentration for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Telomerase-IN-4 for cancer cell studies.
Troubleshooting Guides
Experimentation with any new compound can present challenges. The following table addresses common issues that may be encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assay results between replicates. | - Uneven cell seeding. - Pipetting errors when adding this compound. - Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes and change tips between dilutions. - Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No significant decrease in cancer cell viability, even at high concentrations. | - The specific cancer cell line may be resistant to this compound. - The compound may have degraded due to improper storage. - Insufficient incubation time for the effects of telomerase inhibition to manifest. | - Test a panel of different cancer cell lines. - Store this compound as recommended by the supplier, protected from light and repeated freeze-thaw cycles. - Increase the incubation time; telomerase inhibition may require several cell divisions to induce apoptosis.[1] |
| High levels of cytotoxicity observed in control (vehicle-treated) cells. | - The solvent (e.g., DMSO) concentration is too high. - Poor cell health or contamination. | - Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). - Regularly test for mycoplasma contamination and use healthy, low-passage cells for experiments. |
| Inconsistent telomerase activity measurements (e.g., using a TRAP assay). | - Low protein concentration in the cell lysate. - Contamination with PCR inhibitors. | - Ensure sufficient starting cell numbers for lysate preparation. - Purify cell lysates to remove potential inhibitors before performing the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for telomerase inhibitors like this compound?
Telomerase is a reverse transcriptase that adds telomeric DNA repeats to the ends of chromosomes, which is essential for the unlimited proliferation of most cancer cells.[2][3] Telomerase inhibitors block this function, leading to progressive telomere shortening with each cell division.[4] Critically short telomeres trigger cellular senescence or apoptosis (programmed cell death), thereby inhibiting cancer cell growth.[4]
Q2: What is a typical starting concentration range for optimizing this compound in a new cancer cell line?
Since specific data for this compound is not widely available, it is recommended to perform a dose-response experiment. Based on data from other small molecule telomerase inhibitors, a broad concentration range is advisable. For example, the IC50 of the telomerase inhibitor RHPS4 is 0.33 μM. A starting range from 0.1 µM to 100 µM is a reasonable starting point for initial screening.
Q3: How long should I incubate cancer cells with this compound to observe an effect?
The effects of telomerase inhibition are often delayed, as they depend on telomere shortening over multiple cell divisions. Initial cytotoxicity at high concentrations may be due to off-target effects. To assess the on-target effect of telomerase inhibition, long-term incubation (e.g., 7 to 21 days) with continuous exposure to the inhibitor may be necessary.
Q4: How can I determine if the observed cytotoxicity is due to telomerase inhibition or off-target effects?
To differentiate between on-target and off-target effects, you can perform a telomerase activity assay (e.g., TRAP assay) to confirm that this compound is indeed inhibiting its target at the concentrations used. Additionally, monitoring telomere length over time can provide evidence of on-target activity. Some telomerase inhibitors have been shown to have off-target effects on the cytoskeleton.
Q5: What are some important considerations for preparing and storing this compound?
While specific stability data for this compound is limited, general best practices for similar small molecules should be followed. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For other telomerase inhibitors, it is recommended to use the stock solution within one to six months when stored at -20°C or -80°C respectively.
Quantitative Data Summary
The following table summarizes IC50 values for other telomerase inhibitors in various cancer cell lines to provide a reference for designing experiments with this compound.
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| RHPS4 | (General) | 0.33 |
| BIBR1532 | (General) | 0.1 |
| MST-312 | (General) | 0.67 |
Data compiled from publicly available sources for similar telomerase inhibitors.
Experimental Protocols
Detailed Methodology: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cells to determine its optimal concentration.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of the solvent as the highest drug concentration.
-
-
Cell Treatment:
-
After overnight incubation, remove the old media from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include untreated control wells with fresh media only.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Telomerase inhibition pathway.
Caption: Experimental workflow for optimization.
References
Technical Support Center: Investigating Potential Off-Target Effects of Telomerase Inhibitors
Disclaimer: Initial searches for a specific compound designated "Telomerase-IN-4" did not yield any public-domain information. The following technical support guide has been created to address potential off-target effects that researchers may encounter when working with novel telomerase inhibitors, drawing on publicly available data from other compounds in this class. The information provided should be considered a general framework for investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing cellular effects that seem unrelated to telomere shortening after treating cells with our novel telomerase inhibitor. What could be the cause?
A1: While the primary target of your compound is telomerase, many small molecule inhibitors can interact with other cellular proteins, leading to "off-target" effects. These effects can manifest as changes in cell morphology, adhesion, signaling pathways, or general cytotoxicity that are independent of telomere length. For example, the telomerase inhibitor imetelstat has been shown to have off-target effects on the cytoskeleton.[1] It is crucial to characterize the selectivity profile of your compound to understand these observations.
Q2: How can we determine if our telomerase inhibitor is affecting other kinases?
A2: A common off-target effect of small molecule inhibitors is the inhibition of unintended kinases. To assess this, you should perform a comprehensive kinase selectivity profiling assay. This typically involves screening your compound against a large panel of known kinases to identify any off-target interactions. Several commercial services offer such profiling.
Q3: Our compound shows activity in a TRAP assay, but we are also seeing rapid cytotoxic effects. Is this expected?
A3: The canonical mechanism of telomerase inhibition involves progressive telomere shortening over multiple cell divisions, leading to eventual cell cycle arrest or apoptosis.[2] Rapid cytotoxicity is often indicative of an off-target effect. This could be due to the inhibition of essential cellular processes or interaction with other critical proteins. It is recommended to perform dose-response studies and time-course experiments to distinguish between on-target and off-target cytotoxicity.
Q4: What are G-quadruplex ligands, and how do their off-target effects differ from other telomerase inhibitors?
A4: G-quadruplex (G4) ligands are molecules that stabilize G4 structures in DNA and RNA.[3][4] While they can inhibit telomerase by stabilizing G4 structures in telomeric DNA, they can also have off-target effects by binding to G4 structures in other regions of the genome, such as gene promoters, which can alter gene expression. Additionally, some G4 ligands have been shown to inhibit DNA polymerases and helicases.
Troubleshooting Guide
Issue: Unexpected Changes in Cell Morphology and Adhesion
Possible Cause: Your telomerase inhibitor may have off-target effects on cytoskeletal components or cell adhesion molecules. The telomerase inhibitor imetelstat, for instance, has been observed to cause cell rounding and loss of adhesion, which is independent of its telomerase inhibitory activity.
Troubleshooting Steps:
-
Microscopy: Perform phase-contrast or fluorescence microscopy to document morphological changes in treated cells. Stain for key cytoskeletal proteins like actin and tubulin.
-
Cell Adhesion Assay: Quantify the effect of your compound on cell adhesion to various extracellular matrix components.
-
Western Blot Analysis: Examine the expression and phosphorylation status of key proteins involved in cell adhesion and cytoskeletal organization (e.g., focal adhesion kinase, paxillin).
Data on Off-Target Effects of Known Telomerase Inhibitors
| Inhibitor Class | Representative Compound | Known or Potential Off-Target Effects | Citation(s) |
| Oligonucleotide-based | Imetelstat (GRN163L) | Cytoskeletal disruption, altered cell adhesion | |
| G-Quadruplex Ligands | RHPS4, Pyridostatin (PDS) | Inhibition of DNA polymerases and helicases, binding to RNA G-quadruplexes, potential cardiotoxicity | |
| Small Molecule (Non-nucleosidic) | BIBR1532 | Reported to be highly selective for telomerase, with no significant inhibition of other DNA and RNA polymerases at concentrations exceeding the IC50 for telomerase. | |
| Tyrosine Kinase Inhibitors | Imatinib, Dasatinib | Downregulation of hTERT gene transcription (an indirect effect on telomerase) |
Experimental Protocols
General Protocol: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a novel telomerase inhibitor against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of a test compound.
Materials:
-
Test compound (e.g., "this compound")
-
Kinase panel (commercially available)
-
Appropriate kinase buffers and substrates
-
ATP
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)
-
Microplate reader
Method:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations.
-
Kinase Reaction:
-
In a microplate, add the kinase, its specific substrate, and the appropriate reaction buffer.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for each kinase.
-
-
Detection:
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation using a suitable method (e.g., ELISA, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for any kinases that are significantly inhibited.
-
Visualizations
Potential Off-Target Signaling Pathway
Caption: Potential off-target pathway of a telomerase inhibitor.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for investigating off-target effects.
References
- 1. Imetelstat (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective telomerase inhibitor limiting human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Improving Telomerase-IN-4 solubility in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Telomerase-IN-4, with a focus on overcoming solubility challenges in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro solubility a challenge?
This compound is a small molecule inhibitor of telomerase, a ribonucleoprotein enzyme that adds telomere repeats to the ends of chromosomes.[1] Telomerase is highly active in the vast majority of cancer cells, making it a key target for anticancer therapy.[2] Like many kinase inhibitors and other complex organic molecules developed for drug discovery, this compound is hydrophobic ("water-fearing"). This inherent property makes it poorly soluble in aqueous solutions, such as cell culture media and buffers, which can lead to precipitation and inaccurate experimental results.[3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, the standard practice is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[4] Ethanol can also be used, but DMSO is generally preferred as it can solubilize a wider range of nonpolar molecules and is often better tolerated by cells at low final concentrations.[4]
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Abbreviation | Key Characteristics | Typical Stock Concentration |
|---|---|---|---|
| Dimethyl sulfoxide | DMSO | Aprotic, highly polar, dissolves a wide range of hydrophobic compounds. | 1-20 mM |
| Ethanol | EtOH | Protic solvent, less toxic than DMSO at higher concentrations, but may be less effective for highly insoluble compounds. | 1-20 mM |
| Dimethylformamide | DMF | Useful alternative if a compound is insoluble in DMSO. | 1-20 mM |
Q3: My this compound precipitated when I added it to my aqueous buffer/media. What happened and how can I fix it?
Precipitation occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. This typically happens when a highly concentrated organic stock solution is diluted too quickly or into a solution with incompatible properties (e.g., pH, salt concentration).
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Use a Serial Dilution Method: Instead of adding the stock directly to your final volume, perform one or more intermediate dilution steps in your culture medium or buffer. This gradual reduction in the organic solvent concentration can help keep the compound in solution.
-
Ensure Rapid Mixing: When adding the stock solution (or intermediate dilution) to the final aqueous medium, vortex or pipette vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility.
Q4: How can I prepare a working solution of this compound for cell-based assays while minimizing solvent toxicity?
The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is best practice to keep it below 0.1% if possible. Always run a vehicle control (medium with the same final concentration of DMSO but without the inhibitor) to ensure the observed effects are due to the compound and not the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 484.56 g/mol (example MW), you would need 4.85 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for several minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the preparation of a final 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Calculate Volumes:
-
Stock Concentration: 10 mM (or 10,000 µM)
-
Final Concentration: 10 µM
-
Dilution Factor: 10,000 µM / 10 µM = 1000x
-
-
Prepare Medium: Warm the required volume of cell culture medium to 37°C.
-
Add Compound to Medium: Add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium.
-
Mix Immediately: Immediately after adding the stock solution, mix the medium thoroughly by vortexing or inverting the tube several times to ensure rapid and complete dispersion.
-
Apply to Cells: Add the final working solution to your cells. Remember to include a vehicle control (0.1% DMSO in medium) in your experimental setup.
Troubleshooting Guide
Table 2: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Compound won't dissolve in DMSO stock. | Insufficient solvent volume or low-quality DMSO. | Increase DMSO volume to lower the concentration. Use fresh, anhydrous-grade DMSO. Gentle warming or sonication may help. |
| Precipitate forms immediately upon dilution in aqueous buffer. | Poor mixing; high supersaturation. | Add the stock solution to the buffer while vortexing. Perform serial dilutions. |
| Solution is clear initially but forms precipitate over time. | Compound is unstable or has exceeded its solubility limit at that temperature/pH. | Prepare fresh working solutions for each experiment. Consider using solubility-enhancing excipients like cyclodextrins or surfactants (e.g., Tween-80) in your formulation, though these must be tested for cell toxicity. |
| Inconsistent results between experiments. | Incomplete dissolution of stock; precipitation in working solution. | Always ensure your stock solution is fully dissolved before making aliquots. Visually inspect working solutions for any signs of precipitation before adding them to cells. |
Visualized Workflows and Pathways
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Telomerase Signaling Pathway
Telomerase plays a critical role in bypassing the normal process of cellular aging (senescence) by maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal somatic cells, telomerase is absent, leading to telomere shortening with each cell division. Critically short telomeres trigger a DNA damage response, leading to cell cycle arrest or apoptosis. Cancer cells reactivate telomerase to achieve replicative immortality, a hallmark of cancer. This compound inhibits this process, promoting telomere shortening and leading to the death of cancer cells.
Caption: Role of telomerase in normal vs. cancer cells and the action of its inhibitor.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results with Telomerase-IN-4 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Telomerase-IN-4. Given that specific data for this compound is not extensively available in public literature, this guide also incorporates general principles and troubleshooting for telomerase inhibitors as a class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is described as a potent telomerase inhibitor. While the precise binding mode is not publicly detailed, it is designed to inhibit the activity of the telomerase enzyme, which is crucial for maintaining telomere length in cancer cells. This inhibition leads to telomere shortening, cellular senescence, and ultimately apoptosis in cancer cells.
Q2: What is the recommended solvent and storage condition for this compound?
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
A3: Treatment with this compound is expected to lead to a dose- and time-dependent decrease in cell viability and proliferation. Over a longer treatment period, a reduction in telomerase activity should be observable, followed by telomere shortening. Ultimately, the induction of apoptosis is a key expected outcome.
Q4: Are there any known off-target effects for telomerase inhibitors?
A4: Yes, off-target effects have been reported for some telomerase inhibitors. For instance, the oligonucleotide inhibitor imetelstat has been shown to cause morphological changes in cells and affect cell adhesion, independent of its telomerase inhibitory activity.[1] Some small molecule inhibitors may also interact with other cellular components. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
Unexpected Result 1: No significant decrease in cell viability after short-term treatment.
Possible Cause 1: Insufficient Treatment Duration. Telomerase inhibitors act by causing gradual telomere shortening. The phenotypic effects, such as decreased cell proliferation and apoptosis, may only become apparent after several cell divisions.
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Recommendation: Extend the treatment duration. It may take several days or even weeks to observe a significant impact on cell viability, depending on the cell line's doubling time and initial telomere length.
Possible Cause 2: Suboptimal Compound Concentration. The effective concentration of this compound may vary between different cell lines.
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Recommendation: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line.
Possible Cause 3: Poor Compound Solubility or Stability. The compound may not be fully dissolved or may have degraded.
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Recommendation: Ensure the compound is completely dissolved in the appropriate solvent. Prepare fresh dilutions for each experiment. If solubility issues are suspected, try gentle warming or sonication, as permitted by the compound's stability profile.
Possible Cause 4: Cell Line Resistance. Some cancer cells utilize an alternative lengthening of telomeres (ALT) pathway, which is independent of telomerase, to maintain telomere length. These cells will be inherently resistant to telomerase inhibitors.
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Recommendation: Test your cell line for markers of the ALT pathway, such as the presence of ALT-associated PML bodies (APBs).
Unexpected Result 2: Discrepancy between telomerase activity inhibition and cellular effects.
Possible Cause 1: Time Lag between Biochemical and Cellular Effects. A decrease in telomerase activity can be detected biochemically before significant telomere shortening and subsequent cellular phenotypes are observed.
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Recommendation: Perform a time-course experiment, measuring both telomerase activity (using a TRAP assay) and cell viability at various time points to establish the temporal relationship between these two readouts.
Possible Cause 2: Off-Target Effects. The observed cellular effects might be due to interactions with targets other than telomerase.
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Recommendation: To investigate potential off-target effects, consider using a structurally related but inactive control compound if available. Additionally, knocking down the telomerase reverse transcriptase (hTERT) subunit using siRNA and comparing the phenotype to that of this compound treatment can help to confirm on-target effects.
Unexpected Result 3: Inconsistent results in the Telomeric Repeat Amplification Protocol (TRAP) assay.
Possible Cause 1: Poor Quality of Cell Lysate. The presence of PCR inhibitors or degraded telomerase in the cell lysate can lead to unreliable TRAP assay results.
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Recommendation: Ensure proper cell lysis and protein extraction procedures. Use fresh lysates and include a positive control (e.g., a cell line with known high telomerase activity) and a negative control (heat-inactivated lysate) in every assay.
Possible Cause 2: PCR-related Issues. Primer-dimer formation or inefficient PCR amplification can interfere with the interpretation of TRAP assay results.
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Recommendation: Optimize the PCR conditions, including primer concentrations and annealing temperature. Analyze the PCR products on a high-resolution polyacrylamide gel to distinguish the characteristic telomerase ladder from non-specific amplification products.
Data Summary
Table 1: Inhibitory Concentration (IC50) of Selected Telomerase Inhibitors
| Compound | IC50 (µM) | Assay | Cell Line/System |
| Telomerase-IN-1 | 0.19 | Not Specified | Not Specified |
| RHPS4 | 0.33 | TRAP Assay | Not Specified |
| BIBR1532 | 0.1 | Cell-free | Not Specified |
| MST-312 | 0.67 | TRAP Assay | Not Specified |
| BMVC | ~0.2 | Not Specified | Not Specified |
Note: This table presents data for various telomerase inhibitors to provide a reference range. The specific IC50 for this compound may vary depending on the experimental conditions.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a highly sensitive PCR-based method to detect telomerase activity.
1. Cell Lysate Preparation: a. Harvest 10^5 to 10^6 cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 200 µL of ice-cold lysis buffer. c. Incubate on ice for 30 minutes. d. Centrifuge at 12,000 x g for 20 minutes at 4°C. e. Carefully transfer the supernatant to a new pre-chilled tube. This is the cell extract containing telomerase.
2. Telomerase Extension Reaction: a. In a PCR tube, combine the cell extract, TRAP buffer, dNTPs, and a biotinylated TS primer. b. Incubate at 25-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer. c. Inactivate the telomerase by heating at 95°C for 5 minutes.
3. PCR Amplification: a. Add a reverse primer (ACX), Taq polymerase, and PCR buffer to the reaction mixture. b. Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
4. Detection: a. The biotinylated PCR products can be detected using various methods, including gel electrophoresis followed by Southern blotting and chemiluminescent detection, or through an ELISA-based method where the products are captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a reporter enzyme.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Allow cells to adhere overnight.
2. Compound Treatment: a. Treat the cells with various concentrations of this compound. Include an untreated control and a solvent control. b. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization: a. Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
5. Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow of the TRAP assay.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Troubleshooting Telomerase-IN-4 In Vivo Experiments
This technical support center is designed for researchers, scientists, and drug development professionals using Telomerase-IN-4 in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of telomerase, an enzyme crucial for maintaining telomere length at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. This compound exerts its anti-cancer effects by inhibiting this enzyme, which leads to the arrest of the cell cycle, induction of apoptosis (programmed cell death), and a reduction in tumor growth.[1]
Q2: What is the recommended solvent for preparing this compound for in vivo studies?
For many small molecule inhibitors with poor aqueous solubility, a common approach is to first dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then further diluted in a suitable vehicle for in vivo administration, ensuring the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not cause toxicity in the animal model. It is crucial to perform a vehicle-only control in your experiments.
Q3: What is a typical dosage and administration schedule for this compound in mice?
Based on available preclinical data, a dosage of 5 mg/kg administered via intraperitoneal (i.p.) injection three times per week for two weeks has been used in Swiss albino female mice and has shown anti-cancer activity.[1] However, the optimal dosage and schedule may vary depending on the specific cancer model and experimental design. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: What are the expected outcomes of successful this compound treatment in an in vivo cancer model?
Successful treatment with this compound is expected to lead to a significant reduction in both tumor weight and volume.[1] In vitro studies have shown that it can arrest the cell cycle in the S phase and induce apoptosis.[1] Therefore, analysis of tumor tissue for markers of cell cycle arrest and apoptosis would be relevant pharmacodynamic endpoints.
Q5: Are there any known toxicities associated with this compound?
In one study, administration of this compound at 5 mg/kg in mice resulted in a decrease in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[1] While this suggests a potential effect on the liver, it's important to monitor for a range of toxicities in your own studies, including changes in body weight, behavior, and complete blood counts.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
If you observe potent anti-proliferative effects in cell culture but fail to see a significant anti-tumor response in your animal model, consider the following:
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Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to insufficient drug exposure at the tumor site.
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Formulation and Solubility: The compound may be precipitating out of solution upon administration.
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Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations.
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Issue 2: Unexpected Toxicity or Adverse Effects
If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur in your treated animals, consider these possibilities:
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Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.
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Off-Target Effects: The compound may be interacting with unintended biological targets.
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Dose-Dependent Toxicity: The administered dose may be too high for the specific animal strain or model.
Decision Tree for Investigating Toxicity
Caption: Decision tree for investigating unexpected toxicity.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF-7 | 9.47 µg/mL | |
| A549 | 17.09 µg/mL | ||
| In Vivo Dosage | Swiss albino female mice | 5 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | ||
| Dosing Schedule | Three times per week for two weeks | ||
| Tumor Weight Reduction | 74.34% | ||
| Tumor Volume Reduction | 62.12% | ||
| ALT Level Decrease | 36.12% | ||
| AST Level Decrease | 29.77% |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol is a general guideline and should be adapted to your specific experimental needs.
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Compound Preparation:
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Based on the desired dose (e.g., 5 mg/kg) and the body weight of the animals, calculate the required amount of this compound.
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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On the day of injection, dilute the stock solution in a sterile, biocompatible vehicle (e.g., saline, PBS with a low percentage of a solubilizing agent like Tween 80 or Cremophor EL) to the final desired concentration. Ensure the final concentration of the organic solvent is non-toxic.
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Prepare a vehicle-only solution for the control group.
-
-
Animal Handling and Dosing:
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Acclimatize animals to the housing conditions for at least one week before the experiment begins.
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Randomize animals into control and treatment groups.
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Record the body weight of each animal before each dose administration.
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Administer the prepared this compound solution or vehicle control via the chosen route (e.g., intraperitoneal injection).
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Monitoring:
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Monitor the animals regularly (daily is recommended) for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
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Measure tumor size with calipers at regular intervals (e.g., twice or three times a week).
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Endpoint Analysis:
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At the end of the study, euthanize the animals according to approved institutional guidelines.
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Excise and weigh the tumors.
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Collect blood for serum chemistry analysis (e.g., ALT, AST levels) and complete blood counts.
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Collect tumors and other relevant organs for pharmacodynamic marker analysis (e.g., western blot for cell cycle and apoptosis markers) and histopathology.
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Signaling Pathway
Simplified Telomerase Inhibition Pathway
Caption: Mechanism of action of this compound.
References
Technical Support Center: Mitigating Telomerase Inhibitor Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telomerase inhibitors. The focus is on strategies to reduce toxicity in normal cells, a common challenge encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the toxicity of telomerase inhibitors in normal cells?
A1: Toxicity in normal cells can stem from two main sources:
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On-target toxicity: Telomerase is expressed at low levels in some normal adult cells, such as stem cells and activated lymphocytes, for tissue homeostasis and immune responses.[1][2] Inhibition of telomerase in these cells can lead to telomere shortening and eventually cell death, contributing to side effects.
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Off-target effects: Small molecule inhibitors can bind to unintended molecular targets other than telomerase.[3] These off-target interactions can disrupt critical cellular pathways in normal cells, leading to toxicity that is independent of telomerase inhibition.[3][4]
Q2: How can I differentiate between on-target and off-target toxicity in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several experimental approaches:
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Dose-Response Curve: Perform a dose-response analysis in both cancer and normal cell lines. On-target effects should typically correlate with the IC50 value for telomerase inhibition, while off-target effects may appear at higher concentrations.
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Use a Structurally Different Inhibitor: Treat cells with a different telomerase inhibitor that has a distinct chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.
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Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to telomerase within the cell at the concentrations used in your experiments.
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Rescue Experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.
Q3: What is "cyclotherapy," and how can it protect normal cells?
A3: Cyclotherapy is a strategy to selectively protect normal cells from chemotherapy by inducing a temporary cell cycle arrest. Since many anticancer agents, including some telomerase inhibitors, primarily target actively dividing cells, temporarily halting the proliferation of normal cells can shield them from the drug's cytotoxic effects. This can be achieved by pre-treating with a drug that induces a transient cell cycle block, for example, in the G1 phase.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Possible Cause:
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The inhibitor concentration is too high, leading to significant off-target effects.
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The normal cell line used is particularly sensitive to on-target telomerase inhibition (e.g., a rapidly dividing stem cell line).
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Poor solubility or stability of the compound in culture media, leading to the formation of toxic aggregates.
Troubleshooting Steps:
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Optimize Inhibitor Concentration:
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Action: Determine the IC50 of your inhibitor in the target cancer cell line. Test a range of concentrations at or slightly above the IC50 in your normal cell lines.
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Expected Outcome: To find a therapeutic window where cancer cells are effectively targeted with minimal toxicity to normal cells.
-
-
Characterize the Normal Cell Line:
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Action: Measure the baseline telomerase activity in your normal cell line.
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Expected Outcome: To understand if the observed toxicity correlates with the level of endogenous telomerase activity.
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-
Assess Compound Stability and Solubility:
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Action: Visually inspect the culture media for any precipitation after adding the inhibitor. Perform solubility assays if necessary.
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Expected Outcome: Ensure the compound is fully dissolved at the tested concentrations. Consider using formulation strategies like nanoformulations to improve solubility and stability.
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Issue 2: Inconsistent Results Across Experiments
Possible Cause:
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Variability in cell culture conditions.
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Degradation of the inhibitor stock solution.
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Inconsistent treatment times.
Troubleshooting Steps:
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Standardize Cell Culture Protocols:
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Action: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.
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Expected Outcome: Reduced variability in baseline cell health and growth rates.
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Proper Inhibitor Handling:
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Action: Aliquot the inhibitor stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
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Expected Outcome: Consistent potency of the inhibitor across experiments.
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Precise Timing of Treatments:
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Action: Use a standardized timeline for cell seeding, inhibitor addition, and endpoint assays.
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Expected Outcome: More reproducible data on the time-dependent effects of the inhibitor.
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Data Presentation
Table 1: Illustrative Cytotoxicity Data for Telomerase Inhibitors in Human Cell Lines
| Cell Line Type | Cell Line | Compound | IC50 (µM) |
| Normal | CRL-2115 (Fibroblast) | TMPyP2 | 2.9 - 48.3 |
| CRL-2120 (Fibroblast) | TMPyP4 | 1.7 - 15.5 | |
| NHEK-Ad (Keratinocytes) | TMPyP4 | 1.7 - 15.5 | |
| CCL-241 (Small Intestinal) | TMPyP4 | 1.7 - 15.5 | |
| NCM 460 (Colonic Mucosal) | TMPyP4 | 1.7 - 15.5 | |
| Tumor | MDA-MB 231 (Breast) | TMPyP2 | 11.4 - 53 |
| Hs 578T (Breast) | TMPyP4 | 9.0 - 28.2 | |
| SK-N-FI (Neuroblastoma) | TMPyP4 | 9.0 - 28.2 | |
| HeLa (Cervix) | TMPyP4 | 9.0 - 28.2 | |
| MIA PaCa-2 (Pancreatic) | TMPyP4 | 9.0 - 28.2 | |
| HT-29 (Colon) | TMPyP4 | 9.0 - 28.2 | |
| HCT-116 (Colon) | TMPyP4 | 9.0 - 28.2 | |
| DU 145 (Prostate) | TMPyP4 | 9.0 - 28.2 | |
| Normal | Normal Human Bone Marrow | TMPyP2 | |
| TMPyP4 | 47.9 ± 1.0 |
Data is illustrative and compiled from studies on various telomere interactive agents to demonstrate a comparative data table format.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of a small molecule inhibitor to its intended protein target (telomerase) in intact cells.
Methodology:
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Cell Treatment: Treat intact cells with the telomerase inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Harvest and lyse the cells to release the proteins.
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble target protein (telomerase) remaining at each temperature using Western blotting or other protein detection methods.
Interpretation: Binding of the inhibitor is expected to stabilize the target protein, leading to a higher melting temperature. This will be observed as more soluble protein remaining at higher temperatures in the inhibitor-treated samples compared to the control.
Visualizations
Caption: On-target vs. Off-target effects of a telomerase inhibitor.
Caption: Experimental workflow for troubleshooting inhibitor toxicity.
Caption: Signaling pathway illustrating the concept of cyclotherapy.
References
Technical Support Center: Troubleshooting Inconsistent Results with Telomerase Inhibitors
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding "Telomerase-IN-4". Therefore, this technical support guide provides troubleshooting advice and experimental protocols based on general principles of telomerase inhibition and data from other well-characterized telomerase inhibitors. The recommendations provided here are intended to serve as a general framework for researchers experiencing inconsistencies with potent, small-molecule telomerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of our telomerase inhibitor across different cancer cell lines. What are the potential reasons for this?
A1: Inconsistent IC50 values for a telomerase inhibitor across different cell lines are a common observation and can be attributed to several factors:
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Baseline Telomerase Activity: Different cancer cell lines exhibit varying levels of endogenous telomerase activity.[1][2] Cell lines with higher baseline telomerase levels may require higher concentrations of the inhibitor to achieve a 50% reduction in activity.
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Telomere Length: The initial telomere length in a cancer cell line can influence its sensitivity to telomerase inhibition.[2][3] Cells with shorter telomeres may be more immediately susceptible to the effects of telomerase inhibition, leading to a more rapid onset of senescence or apoptosis.[4]
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Alternative Lengthening of Telomeres (ALT) Pathway: A significant fraction of cancers utilize the ALT pathway, a telomerase-independent mechanism, to maintain telomere length. Cell lines that are ALT-positive will be inherently resistant to telomerase inhibitors.
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Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), in certain cancer cell lines can actively pump the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
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Off-Target Effects: The inhibitor may have off-target effects that vary between cell lines, contributing to differences in cytotoxicity that are independent of telomerase inhibition.
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Cellular Metabolism: Differences in the metabolic rates of various cell lines can affect the uptake, metabolism, and ultimately the effective intracellular concentration of the inhibitor.
Q2: Our telomerase inhibitor shows potent inhibition of telomerase activity in a biochemical assay, but we see minimal effect on cell viability in short-term (24-72 hour) assays. Why is this?
A2: This is an expected outcome for telomerase inhibitors. The primary mechanism of action of these inhibitors is to prevent the elongation of telomeres. The cytotoxic or cytostatic effects of telomerase inhibition are typically delayed and become apparent only after several cell divisions, as telomeres progressively shorten to a critical length. Short-term viability assays (e.g., 24-72 hours) are often insufficient to capture the long-term consequences of telomerase inhibition. Long-term colony formation assays or continuous culture with the inhibitor for several population doublings are more appropriate for assessing the phenotypic effects.
Q3: We are observing toxicity in our normal (non-cancerous) cell lines when treated with the telomerase inhibitor. Is this expected?
A3: While most normal somatic cells have little to no telomerase activity, certain types of normal cells do express telomerase, including:
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Stem cells
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Activated lymphocytes
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Germline cells
Inhibition of telomerase in these cells can lead to telomere shortening and subsequent cellular senescence or apoptosis, resulting in toxicity. Additionally, off-target effects of the inhibitor could contribute to toxicity in normal cells. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific normal cell line and to include appropriate controls to distinguish between on-target and off-target toxicity.
Troubleshooting Guides
Inconsistent Telomerase Activity Inhibition
| Observed Problem | Potential Cause | Recommended Action |
| High variability in TRAP assay results between replicates. | Pipetting errors or inconsistent sample preparation. | Ensure accurate and consistent pipetting. Prepare a master mix for reagents. Use a consistent amount of cell lysate for each reaction. |
| RNase contamination degrading the telomerase RNA component (hTR). | Use RNase-free tips, tubes, and water. Work in a clean environment. Consider adding an RNase inhibitor to the lysis buffer. | |
| Inconsistent protein concentration in cell lysates. | Quantify the total protein concentration of your samples using a reliable method (e.g., BCA assay) and normalize the input for the TRAP assay. | |
| No inhibition of telomerase activity observed. | Degraded or inactive inhibitor. | Aliquot the inhibitor stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment. |
| Incorrect assay setup. | Verify the concentrations of all assay components (primers, dNTPs, polymerase). Include positive (known telomerase-positive lysate) and negative (lysis buffer only, heat-inactivated lysate) controls. | |
| Cell line is ALT-positive. | Screen your cell line for markers of the ALT pathway (e.g., C-circles, APBs). | |
| Lower than expected potency (high IC50). | High baseline telomerase expression in the cell line. | Confirm the high telomerase activity of the cell line using a quantitative TRAP (qTRAP) assay. |
| Presence of drug efflux pumps. | Test for the expression of common MDR transporters. Consider co-treatment with an MDR inhibitor as a control experiment. |
Inconsistent Cell Viability Results
| Observed Problem | Potential Cause | Recommended Action |
| High toxicity in vehicle-only control. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.1% for DMSO). |
| No effect on cell viability even after prolonged treatment. | The cell line may be resistant to telomerase inhibition-induced senescence or apoptosis. | Check for mutations in key cell cycle and apoptosis regulatory genes (e.g., p53, Rb). |
| Insufficient treatment duration. | Extend the treatment period to allow for sufficient telomere shortening. Monitor cell proliferation over multiple passages. | |
| Discrepancy between different viability assays (e.g., MTT vs. Crystal Violet). | The inhibitor may be affecting cellular metabolism without causing cell death. | Use a viability assay that measures cell number directly (e.g., cell counting, crystal violet) in addition to metabolic assays (e.g., MTT, MTS). |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments. |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is for the detection of telomerase activity.
1. Cell Lysate Preparation: a. Harvest 1-2 million cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 100-200 µL of ice-cold NP-40 or CHAPS lysis buffer. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (cell lysate) and determine the protein concentration.
2. TRAP Reaction: a. In a PCR tube, combine the following on ice:
- TRAP buffer
- dNTPs
- TS primer (forward primer)
- ACX primer (reverse primer)
- Taq polymerase
- Cell lysate (1-2 µg of protein)
- Telomerase inhibitor at various concentrations b. Perform the telomerase extension step at 25°C for 20-30 minutes. c. Amplify the extension products by PCR (e.g., 30-35 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
3. Detection of TRAP Products: a. Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel. b. Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-base pair repeats.
MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of the telomerase inhibitor in complete culture medium. b. Replace the old medium with the medium containing the different concentrations of the inhibitor. Include vehicle-only and no-treatment controls.
3. Incubation: a. Incubate the plate for the desired treatment duration (e.g., for long-term studies, this may involve replacing the medium with fresh inhibitor every 2-3 days for 1-4 weeks).
4. MTT Addition and Incubation: a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
5. Formazan Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A simplified diagram of the telomerase signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines | eLife [elifesciences.org]
- 3. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Telomerase-IN-4 Treatment: A Guide for Optimal Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Telomerase-IN-4, a potent inhibitor of telomerase activity. Here, you will find troubleshooting advice and frequently asked questions to help you refine your experimental protocols and achieve optimal results. The information provided is based on the established principles of telomerase inhibition by small molecules targeting the catalytic subunit (hTERT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic subunit of telomerase, hTERT.[1][2] By binding to hTERT, it allosterically inhibits the reverse transcriptase activity of the enzyme, preventing the addition of TTAGGG repeats to the 3' end of chromosomes.[1] This leads to progressive telomere shortening with each cell division.[1][3]
Q2: What is the expected cellular outcome of this compound treatment?
A2: The primary outcome is the inhibition of telomerase activity, leading to telomere shortening. Consequently, continuous cell division will result in replicative senescence or apoptosis once telomeres reach a critical length. The time required to observe these effects is dependent on the initial telomere length and the proliferation rate of the cells.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is cell-line specific and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of telomerase activity) for your specific cell line. A starting point for many small molecule telomerase inhibitors is in the low micromolar range.
Q4: How long should I treat my cells with this compound to observe an effect?
A4: The duration of treatment required to observe a significant biological effect, such as decreased cell proliferation or induction of senescence, depends on the cell division rate and initial telomere length. For rapidly dividing cancer cells with relatively short telomeres, effects may be seen within a few weeks to a couple of months of continuous treatment. It is crucial to maintain the treatment over multiple cell doublings to allow for sufficient telomere erosion.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation after short-term treatment (e.g., < 1 week). | Telomerase inhibition requires multiple cell divisions to induce telomere shortening and subsequent cellular effects. | Extend the treatment duration. Continuous exposure for several weeks to months is often necessary. Monitor telomere length and telomerase activity at different time points. |
| High levels of cytotoxicity observed even at low concentrations. | The compound may have off-target effects or the cell line may be particularly sensitive. | Perform a thorough dose-response analysis to determine a non-toxic working concentration. Investigate potential off-target effects through literature search or specific assays. Consider using a lower concentration for a longer duration. |
| Variability in results between experiments. | Inconsistent cell culture conditions (e.g., passage number, confluency). Inaccurate drug concentration. | Standardize your cell culture protocol. Use cells within a consistent range of passage numbers. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Cells develop resistance to this compound. | Activation of alternative lengthening of telomeres (ALT) pathway. Upregulation of drug efflux pumps. | Test for markers of the ALT pathway (e.g., ALT-associated PML bodies). Consider combination therapies with drugs targeting ALT or drug resistance mechanisms. |
| Difficulty in detecting changes in telomere length. | Insufficient treatment duration for significant shortening to occur. The assay used for measuring telomere length lacks sensitivity. | Increase the duration of the treatment. Use a highly sensitive method for telomere length measurement, such as Telomere Restriction Fragment (TRF) analysis or quantitative PCR-based methods. |
Experimental Protocols
Dose-Response Determination for this compound
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the assay.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for at least two to three cell doublings (e.g., 72-96 hours).
-
Telomerase Activity Assay: Lyse the cells and measure telomerase activity using a Telomeric Repeat Amplification Protocol (TRAP) assay.
-
Data Analysis: Quantify the telomerase activity for each concentration and normalize to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Long-Term Cell Proliferation Assay
Objective: To assess the long-term effect of this compound on cell proliferation.
Methodology:
-
Cell Culture: Culture cancer cells in the continuous presence of this compound at a pre-determined, non-toxic concentration (e.g., at or slightly above the IC50). Culture a parallel set of cells with the vehicle control.
-
Serial Passaging: Passage the cells as they reach confluency, maintaining the respective treatments.
-
Cell Counting: At each passage, count the number of viable cells to determine the population doublings.
-
Data Analysis: Plot the cumulative population doublings over time for both treated and control cells. A decrease in the proliferation rate of the treated cells is expected over time.
Visualizing the Pathway and Workflow
To aid in your experimental design and understanding of the underlying mechanisms, the following diagrams illustrate the telomerase inhibition pathway and a typical experimental workflow.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound.
References
Validation & Comparative
A Comparative Guide to Telomerase Inhibitors: Evaluating Novel Compounds Against BIBR1532
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, provides a comprehensive framework for researchers to evaluate a novel telomerase inhibitor, such as a hypothetical "Telomerase-IN-4," against the established benchmark, BIBR1532. It outlines the necessary experimental data, detailed protocols, and a clear structure for a robust comparative assessment.
BIBR1532: A Profile of a Non-Competitive Telomerase Inhibitor
BIBR1532 is a potent and selective, non-nucleosidic small molecule inhibitor of the human telomerase enzyme.[1][2] It functions through a non-competitive mechanism, binding to a distinct allosteric site on the telomerase reverse transcriptase (hTERT) subunit, which is the catalytic component of the enzyme.[3][4] This binding interferes with the enzyme's processivity, hindering its ability to add multiple telomeric repeats to the ends of chromosomes.[1]
Mechanism of Action of BIBR1532
BIBR1532's inhibitory action is not in competition with deoxynucleotide triphosphates (dNTPs) or the DNA primer. Instead, it binds to a hydrophobic pocket in the thumb domain of hTERT, inducing a conformational change that disrupts the enzyme's function. This allosteric inhibition leads to a reduction in telomerase activity, resulting in progressive telomere shortening in cancer cells that rely on this enzyme for immortalization.
Caption: Mechanism of BIBR1532 action on the telomerase complex.
Quantitative Efficacy of BIBR1532
The efficacy of BIBR1532 has been demonstrated across various cancer cell lines. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) for telomerase activity and cell viability.
| Parameter | Cell Line | Value | Reference |
| Telomerase Inhibition (IC50) | Cell-free assay | 93 nM | |
| Cell Viability (IC50) | MCF-7 (Breast Cancer) | 34.59 µM (48h) | |
| Breast Cancer Stem Cells | 29.91 µM (48h) | ||
| K562 (Leukemia) | ~25-50 µM (48h) | ||
| MEG-01 (Leukemia) | ~25-50 µM (48h) | ||
| LN18 (Glioblastoma) | >200 µM (for >70% viability decrease) |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay used and the duration of treatment.
Framework for Comparing a Novel Inhibitor to BIBR1532
To conduct a thorough comparison of a novel telomerase inhibitor like "this compound" with BIBR1532, a series of standardized in vitro experiments are essential. The following workflow outlines the key steps.
Caption: Experimental workflow for comparing telomerase inhibitors.
Detailed Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the gold standard for measuring telomerase activity.
Objective: To quantify the telomerase inhibitory activity of the compounds.
Methodology:
-
Cell Lysis: Prepare cell extracts from a cancer cell line known to have high telomerase activity (e.g., HeLa, K562) using a CHAPS lysis buffer.
-
Telomerase Extension: Incubate the cell lysate with a TS primer (a synthetic oligonucleotide), dNTPs, and the test compound (e.g., "this compound" or BIBR1532) at various concentrations. Active telomerase will add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the telomerase extension products using PCR with forward and reverse primers.
-
Detection and Quantification: Visualize the PCR products on a polyacrylamide gel or quantify using a real-time PCR system. The intensity of the signal is proportional to the telomerase activity.
-
IC50 Calculation: Determine the concentration of the inhibitor that reduces telomerase activity by 50%.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of "this compound" and BIBR1532 for a specified period (e.g., 48, 72, 96 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the inhibitor that reduces cell viability by 50%.
Telomere Length Analysis (Quantitative PCR)
Objective: To determine the effect of long-term inhibitor treatment on telomere length.
Methodology:
-
Long-Term Culture: Culture cancer cells in the presence of a sub-lethal concentration of "this compound" or BIBR1532 for an extended period (multiple population doublings).
-
Genomic DNA Extraction: Isolate genomic DNA from treated and untreated cells at various time points.
-
qPCR: Perform quantitative PCR to determine the relative telomere length. This is typically done by measuring the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S).
-
Data Analysis: Compare the T/S ratio of treated cells to untreated controls over time to assess the rate of telomere shortening.
Signaling Pathways and Further Characterization
Beyond direct telomerase inhibition, it is crucial to investigate the broader cellular effects of a novel inhibitor. BIBR1532 has been shown to induce cell cycle arrest and apoptosis. It can also lead to the downregulation of TERT expression.
Recommended Analyses for a Novel Inhibitor:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at specific phases of the cell cycle.
-
Apoptosis Assays: Employ methods like Annexin V/PI staining and analysis of caspase activation to quantify apoptosis.
-
Western Blotting: Analyze the expression levels of key proteins involved in cell cycle regulation (e.g., p21, cyclins), apoptosis (e.g., Bcl-2, Bax), and telomerase regulation (e.g., c-Myc, hTERT).
By following this comprehensive guide, researchers can generate the necessary data to rigorously compare the efficacy and mechanism of action of a novel telomerase inhibitor with the established compound BIBR1532, thereby providing valuable insights for drug development professionals.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomerase: structure, functions, and activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InTERTpreting telomerase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays predictive of telomerase inhibitory effect of G-quadruplex ligands in cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Telomerase Inhibitors: Imetelstat, BIBR1532, and Costunolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct telomerase inhibitors: Imetelstat (GRN163L), BIBR1532, and Costunolide. The information presented is curated from preclinical and clinical research to assist in the evaluation and selection of these compounds for further investigation.
Introduction to Telomerase Inhibition
Telomerase, a reverse transcriptase, is a critical enzyme for maintaining telomere length and genomic stability in highly proliferative cells, including approximately 85-95% of cancer cells. Its activity is generally suppressed in most normal somatic cells. This differential expression makes telomerase an attractive target for anticancer drug development. Inhibiting telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells, thereby limiting their proliferative capacity. This guide explores three inhibitors with different mechanisms of action against this key oncogenic enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data for Imetelstat, BIBR1532, and Costunolide, providing a direct comparison of their potency and cellular effects.
Table 1: In Vitro Telomerase Inhibition
| Compound | Target | Assay | IC50 Value | Cell Line(s) |
| Imetelstat (GRN163L) | hTR (RNA template) | TRAP Assay | 50 - 200 nM | Pancreatic cancer cell lines[1][2][3] |
| BIBR1532 | hTERT (allosteric site) | TRAP Assay | 93 - 470 nM | NCI-H460 (lung), HT1080 (fibrosarcoma), various others[4][5] |
| TRAP Assay | ~0.2 µM | A549 (lung) | ||
| Costunolide | hTERT (expression) | TRAP Assay | 65 - 90 µM | MCF-7, MDA-MB-231 (breast) |
Table 2: In Vitro Cell Viability
| Compound | Assay | IC50 Value | Cell Line(s) | Exposure Time |
| BIBR1532 | MTT Assay | 25 - 50 µM | K562, MEG-01 (multiple myeloma) | 48 hours |
| MTT Assay | 48.53 µM (KYSE150), 39.59 µM (KYSE410) | Esophageal squamous carcinoma | 48 hours | |
| MTT Assay | 37.22 µM (KYSE150), 22.71 µM (KYSE410) | Esophageal squamous carcinoma | 72 hours | |
| Costunolide | MTT Assay | 23.93 µM | H1299 (lung) | Not specified |
| LDH Assay | 0.8 µM | A431 (skin) | 48 hours | |
| MTT Assay | ~60 µM (24h), ~50 µM (48h) | SK-MES-1 (lung) | 24 and 48 hours | |
| MTT Assay | 9.2 µM (YD-10B), 7.9 µM (Ca9-22), 39.6 µM (YD-9) | Oral cancer | 24 hours |
Mechanisms of Action and Preclinical/Clinical Overview
Imetelstat (GRN163L)
Imetelstat is a first-in-class, lipid-conjugated 13-mer oligonucleotide that acts as a competitive antagonist to the RNA template of telomerase (hTR). By binding to the template region, it directly inhibits telomerase activity, leading to progressive telomere shortening in cancer cells.
-
Preclinical Findings: Imetelstat has demonstrated broad anti-tumor effects in a wide range of preclinical models of both hematological and solid tumors. It has been shown to inhibit the clonogenic growth of cancer stem cells.
-
Clinical Trials: Imetelstat is the only telomerase inhibitor in its class to have advanced to clinical trials. It has been evaluated in various hematologic malignancies, including myelofibrosis and myelodysplastic syndromes, as well as in solid tumors like breast cancer. While it has shown clinical activity, toxicities such as thrombocytopenia have been a challenge in some studies.
BIBR1532
BIBR1532 is a synthetic, non-nucleosidic small molecule that acts as a potent and selective inhibitor of the telomerase catalytic subunit, hTERT. It functions as a mixed-type non-competitive inhibitor, binding to an allosteric site on hTERT distinct from the DNA primer and dNTP binding sites. This binding interferes with the enzyme's processivity, leading to telomere shortening. BIBR1532 has also been shown to downregulate the expression of both hTERT and its transcriptional activator, c-Myc.
-
Preclinical Findings: BIBR1532 effectively inhibits telomerase activity and cell proliferation in a variety of cancer cell lines in a dose-dependent manner. It has been shown to induce cellular senescence and apoptosis. However, its progression to clinical trials has been limited by poor pharmacokinetics and low cellular uptake.
Costunolide
Costunolide is a natural sesquiterpene lactone that indirectly inhibits telomerase activity by downregulating the expression of hTERT mRNA. This is achieved through the inactivation of key transcription factors, c-Myc and Sp1, which are involved in promoting hTERT gene expression.
-
Preclinical Findings: Costunolide has been shown to inhibit the growth and telomerase activity of various cancer cell lines, including breast, leukemia, and glioma cells, in a concentration- and time-dependent manner. It induces apoptosis through both receptor-mediated and mitochondrial-mediated pathways.
Signaling Pathways and Experimental Workflows
References
- 1. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Specificity of Telomerase-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Telomerase-IN-4, a novel telomerase inhibitor, with other established telomerase inhibitors. The focus is on validating its specificity through experimental data, offering a resource for researchers in oncology and cellular aging.
Introduction to this compound and Inhibitor Specificity
Telomerase is a reverse transcriptase that plays a crucial role in maintaining telomere length, which is essential for cellular immortality.[1][2] In most normal somatic cells, telomerase activity is repressed.[1] However, in approximately 85-90% of cancer cells, telomerase is reactivated, making it a compelling target for cancer therapy.[3] this compound is a potent, small molecule inhibitor of telomerase that has demonstrated anti-proliferative activity and the ability to induce apoptosis in cancer cell lines.[4]
The clinical success of any targeted therapy hinges on its specificity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, rigorous validation of a new inhibitor's specificity is paramount. This guide compares the available data on this compound with that of other well-characterized telomerase inhibitors—BIBR1532 (a non-competitive inhibitor), Imetelstat (an oligonucleotide antagonist), and RHPS4 (a G-quadruplex stabilizer)—to provide a comprehensive overview of its specificity profile.
Comparative Analysis of Telomerase Inhibitors
The following table summarizes the key specificity and potency parameters for this compound and selected alternative inhibitors.
| Parameter | This compound | BIBR1532 | Imetelstat (GRN163L) | RHPS4 |
| Mechanism of Action | Potent telomerase inhibitor. | Non-competitive inhibitor of the telomerase catalytic subunit (hTERT). | Oligonucleotide antagonist that binds to the template region of the telomerase RNA component (hTR). | Stabilizes G-quadruplex structures in telomeric DNA, preventing telomerase binding. |
| IC50 (Telomerase Activity) | Not explicitly reported, but shows anti-proliferative IC50s in the µg/mL range. | ~100 nM | Potent inhibitor in preclinical models. | 0.33 µM (in TRAP assay). |
| Cellular Potency (IC50) | MCF-7: 9.47 µg/mL, A549: 17.09 µg/mL. | Dependent on cell line and treatment duration. | Effective in multiple cancer cell lines. | Varies by cell line. |
| Known Off-Target Effects | Data not publicly available. | Reported to be highly selective for telomerase over other DNA and RNA polymerases. | Disrupts cytoskeletal proteins (actin, tubulin), affects cell adhesion independent of telomerase activity. | Cardiovascular off-target effects, inhibits Taq polymerase in cell-free assays. |
| Mode of Cell Death | Induces apoptosis and S-phase cell cycle arrest. | Induces senescence and apoptosis. | Leads to apoptosis. | Induces telomere-initiated DNA damage signaling and apoptosis. |
Experimental Methodologies
Accurate assessment of inhibitor specificity relies on robust experimental protocols. Below are detailed methodologies for key assays used to characterize telomerase inhibitors.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.
Objective: To quantify the telomerase inhibitory activity of a compound.
Principle: The assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate primer. Second, the extended products are amplified by PCR. The intensity of the resulting DNA ladder on a gel corresponds to the telomerase activity.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor (e.g., this compound) and a vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer (e.g., CHAPS-based buffer) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, a substrate primer (e.g., TS primer), and the cell extract.
-
Incubate at a temperature suitable for telomerase activity (e.g., 30°C) for 30 minutes to allow for telomeric repeat addition.
-
Heat-inactivate the telomerase at 95°C.
-
-
PCR Amplification:
-
Add a reverse primer (e.g., ACX primer) and Taq polymerase to the reaction mix.
-
Perform PCR to amplify the telomerase-extended products. An internal control is often included to check for PCR inhibition.
-
-
Detection and Analysis:
-
Separate the PCR products on a polyacrylamide gel.
-
Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA ladder.
-
Quantify the intensity of the ladder to determine telomerase activity relative to the control.
-
Calculate the IC50 value of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular context.
Objective: To confirm that this compound directly binds to telomerase within cells.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound (this compound) or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Quantify the amount of the target protein (telomerase) in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve for the treated sample compared to the control indicates target engagement.
-
Visualizing Pathways and Workflows
Telomerase Inhibition Signaling Pathway
Caption: Mechanisms of telomerase inhibition and downstream cellular effects.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the specificity of a telomerase inhibitor.
Conclusion
This compound presents as a promising anti-cancer agent with demonstrated activity against cancer cell lines. While initial data on its cellular effects are available, a comprehensive understanding of its specificity is crucial for its development as a therapeutic. This guide highlights the need for further investigation into the off-target profile of this compound, ideally through broad-panel kinase screening and direct target engagement assays like CETSA. By comparing its characteristics with established telomerase inhibitors, researchers can better position this compound in the landscape of anti-cancer therapies and design future experiments to fully elucidate its mechanism of action and potential clinical utility.
References
Off-Target Analysis: A Comparative Guide to Telomerase Inhibitors BIBR1532 and Imetelstat
In the quest for potent and specific anticancer therapeutics, telomerase has emerged as a compelling target. Its preferential expression in cancer cells compared to most normal somatic cells provides a therapeutic window for inhibitors. However, ensuring the specificity of these inhibitors is paramount to minimize off-target effects and associated toxicities. This guide provides a comparative off-target analysis of two distinct classes of telomerase inhibitors: the small molecule, non-nucleosidic inhibitor BIBR1532, and the oligonucleotide-based antagonist, Imetelstat (GRN163L).
As a direct request for "Telomerase-IN-4" did not yield a specific publicly documented molecule, this guide will focus on BIBR1532 as a representative of its class.
Quantitative Off-Target Profile Comparison
A critical aspect of characterizing any inhibitor is understanding its selectivity. The following tables summarize the available quantitative data on the off-target profiles of BIBR1532 and the observed off-target effects of Imetelstat.
Table 1: Selectivity Profile of BIBR1532 Against Various Polymerases
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. hTERT |
| Human Telomerase (hTERT) | 0.093[1][2] | 1 |
| Taq DNA polymerase | > 50[1][2] | > 537 |
| Human DNA polymerase α | > 50[1] | > 537 |
| Human DNA polymerase β | > 50 | > 537 |
| Human DNA polymerase γ | > 50 | > 537 |
| Calf thymus DNA polymerase δ/ε | > 50 | > 537 |
| Human RNA polymerase I | > 100 | > 1075 |
| Human RNA polymerase II + III | > 100 | > 1075 |
| HIV-1 Reverse Transcriptase | > 50 | > 537 |
Note: While a comprehensive kinome-wide scan for BIBR1532 is not publicly available, the existing data demonstrates high selectivity against other DNA and RNA polymerases. At higher concentrations (IC50 ~50 µM in some leukemia cell lines), BIBR1532 exhibits direct antiproliferative effects that may be independent of telomerase inhibition, suggesting potential off-target activities at these elevated doses.
Table 2: Observed Off-Target Effects of Imetelstat
| Off-Target Cellular Process | Specific Effects Observed | Reference |
| Cytoskeletal Organization | - Decreased expression of actin and tubulin. - Disruption of intermediate filament organization. - Altered cell morphology and loss of cell adhesion. - Decreased E-cadherin expression. | Mender et al., 2013 |
| JAK-STAT Signaling | - In CALR-mutant myeloproliferative neoplasm cells, Imetelstat treatment led to a more pronounced reduction in cell viability compared to JAK2V617F mutant cells, suggesting potential off-target effects or differential dependency on telomerase activity. |
Experimental Methodologies
Understanding the experimental context of the presented data is crucial for its interpretation. Below are detailed protocols for key assays used in the off-target analysis of telomerase inhibitors.
Kinase Selectivity Profiling (General Protocol)
Comprehensive kinase profiling is essential to identify potential off-target interactions. While specific data for BIBR1532 is limited, a general methodology is as follows:
-
Assay Platform : Radiometric kinase assays, such as those utilizing ³³P-ATP, are often considered the gold standard for their direct measurement of phosphate transfer.
-
Kinase Panel : A broad panel of recombinant human kinases (e.g., the KinomeScan™ panel) is used.
-
Inhibitor Concentration : The test compound (e.g., BIBR1532) is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Assay Procedure :
-
Kinase, substrate (a generic or specific peptide/protein), and radiolabeled ATP are combined in a reaction buffer.
-
The test inhibitor is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the residual radiolabeled ATP.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition for each kinase is calculated relative to a vehicle control. For significant hits, a dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement within a cellular context, which can help differentiate on-target from off-target effects.
-
Cell Treatment : Intact cells are treated with the test compound (e.g., BIBR1532) or a vehicle control for a specific duration to allow for cellular uptake and target binding.
-
Heat Challenge : The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation : After the heat challenge, cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection : The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis : A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Analysis for Cytoskeletal Proteins (Imetelstat)
This protocol is used to assess the off-target effects of Imetelstat on cytoskeletal protein expression.
-
Cell Culture and Treatment : A549 lung cancer cells are cultured and treated with Imetelstat (e.g., 1 µM) or a mismatch oligonucleotide control for 24 hours.
-
Cell Lysis : Cells are lysed using a suitable buffer (e.g., NP-40 lysis buffer) containing protease inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for cytoskeletal proteins (e.g., β-actin, α-tubulin, pan-cytokeratin, E-cadherin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or calnexin) to determine changes in protein expression.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological implications of off-target effects, the following diagrams are provided.
References
A Comparative Guide to Telomerase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Telomerase, an enzyme crucial for maintaining telomere length and cellular immortality, is a prime target in oncology research. Its reactivation in the vast majority of cancer cells, while being largely inactive in most normal somatic cells, presents a therapeutic window for the development of targeted anticancer agents. This guide provides a comparative overview of the efficacy of three distinct classes of telomerase inhibitors—an oligonucleotide-based inhibitor (Imetelstat), a small molecule non-competitive inhibitor (BIBR1532), and a G-quadruplex stabilizer (Telomestatin)—across various cancer types. The information is supported by experimental data and detailed methodologies to aid in research and development.
Comparative Efficacy of Telomerase Inhibitors
The following tables summarize the in vitro efficacy of Imetelstat, BIBR1532, and Telomestatin in various cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50) for both telomerase activity and cell viability.
Table 1: Telomerase Activity Inhibition (IC50)
| Inhibitor | Cancer Type | Cell Line(s) | Telomerase Inhibition IC50 | Citation(s) |
| Imetelstat (GRN163L) | Pancreatic Cancer | HPAF | ~100 nM | [1] |
| CAPAN1 | 75 nM | [2] | ||
| CD18 | 204 nM | [2] | ||
| Glioblastoma | GBM Neurospheres | 0.45 µM | [3] | |
| Neuroblastoma | CLB-GA | 0.89 µM | [4] | |
| BE(2)-C | 6.5 µM | |||
| SH-SY5Y | 31.3 µM | |||
| BIBR1532 | Cell-Free Assay | N/A | 100 nM | |
| Multiple Myeloma | K562, MEG-01 | (Effective at 25-50 µM) | ||
| Non-Small Cell Lung Cancer | Calu-3, A549 | (Effective at 5-40 µM) | ||
| Telomestatin | Leukemia | U937 | (Effective at 2 µM) | |
| Cervical Cancer | SiHa | (Effective at >2.5 µM) |
Table 2: Cell Viability Inhibition (IC50)
| Inhibitor | Cancer Type | Cell Line(s) | Cell Viability IC50 | Citation(s) |
| Imetelstat (GRN163L) | HER2+ Breast Cancer | HCC1569 | (Synergistic with Trastuzumab) | |
| HCC1954 | (Synergistic with Trastuzumab) | |||
| BIBR1532 | Breast Cancer | MCF-7 | 34.59 µM (48h) | |
| Breast Cancer Stem Cell | BCSC | 29.91 µM (48h) | ||
| Esophageal Squamous Cell Carcinoma | KYSE150 | 48.53 µM (48h), 37.22 µM (72h) | ||
| KYSE410 | 39.59 µM (48h), 22.71 µM (72h) | |||
| Non-Small Cell Lung Cancer | Calu-3 | 25.76 µM (72h) | ||
| A549 | 74.82 µM (72h) | |||
| Telomestatin | Burkitt's Lymphoma | SW39 | 4.1 µM | |
| SW26 | 1.8 µM | |||
| Cervical Cancer | HeLa, SiHa | (Growth inhibition at 5-7.5 µM) | ||
| Breast Cancer | MCF-7 | (Growth inhibition at 5-7.5 µM) |
Mechanisms of Action and Signaling Pathways
The three inhibitors function through distinct mechanisms to inhibit telomerase and induce cancer cell death.
Imetelstat (GRN163L): This lipid-conjugated 13-mer oligonucleotide is a direct, competitive inhibitor of telomerase. It binds with high affinity to the template region of the RNA component of human telomerase (hTR), preventing the enzyme from adding telomeric repeats to chromosome ends. This leads to progressive telomere shortening, which in turn triggers a DNA damage response (DDR), leading to cell cycle arrest, cellular senescence, or apoptosis.
BIBR1532: This synthetic, non-nucleosidic small molecule acts as a non-competitive inhibitor of telomerase. It binds to an allosteric site on the catalytic subunit, hTERT, rather than the active site. This binding event induces a conformational change in the enzyme, thereby inhibiting its activity. BIBR1532 has been shown to suppress the PI3K/AKT/mTOR and ERK1/2 MAPK signaling pathways. It also upregulates the cell cycle inhibitor p21 and modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
Telomestatin: This natural macrocycle, isolated from Streptomyces anulatus, functions as a G-quadruplex stabilizer. The G-rich single-stranded 3' overhang of telomeres can fold into a four-stranded structure known as a G-quadruplex. Telomestatin binds to and stabilizes this structure, which sterically hinders the binding of telomerase to the telomere end, thus indirectly inhibiting its activity. This stabilization also leads to telomere uncapping by displacing telomere-binding proteins like POT1 and TRF2, exposing the chromosome end and initiating a DNA damage response.
Mechanisms of Action of Different Telomerase Inhibitors.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of telomerase inhibitors. Below are detailed protocols for key experiments cited in this guide.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: The assay involves three main steps:
-
Telomerase Extension: A cell lysate containing telomerase is incubated with a synthetic oligonucleotide substrate (TS primer). Active telomerase adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). An internal control (ITAS) is often included to normalize for PCR efficiency.
-
Detection: The amplified products are visualized by gel electrophoresis, typically showing a characteristic 6-base pair ladder.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
-
TRAP Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.
-
Add a small amount of cell extract to the reaction mixture.
-
Incubate at 30°C for 30 minutes to allow for telomerase extension.
-
-
PCR Amplification:
-
Perform PCR with an initial denaturation step at 95°C for 2-3 minutes, followed by 30-35 cycles of:
-
95°C for 30 seconds
-
50-60°C for 30 seconds
-
72°C for 45-60 seconds
-
-
A final extension at 72°C for 5-10 minutes.
-
-
Detection and Analysis:
-
Run the PCR products on a polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA fragments.
-
Quantify the intensity of the telomerase ladder relative to the internal standard to determine telomerase activity.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay Workflow.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the telomerase inhibitor and incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells.
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. Non-viable cells, with compromised membranes, take up the blue dye and appear stained.
Detailed Protocol:
-
Cell Suspension:
-
Prepare a single-cell suspension from the cell culture.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
-
Counting:
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
-
Calculation:
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
This comparative guide provides a foundation for researchers to understand and evaluate the efficacy of different classes of telomerase inhibitors. The provided data and protocols can serve as a valuable resource for designing and interpreting experiments aimed at developing novel cancer therapeutics targeting telomerase.
References
Cross-Validation of Telomerase Inhibitors: A Comparative Analysis of Telomerase-IN-4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Telomerase-IN-4 and other leading telomerase inhibitors. The data presented herein is intended to offer an objective comparison of their performance, supported by experimental data, to aid researchers in the selection of appropriate compounds for their studies.
Introduction to Telomerase Inhibition
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular immortalization and cancer progression.[1][2][3][4] Its activity is detected in the vast majority of tumors, making it a prime target for cancer therapy.[4] Telomerase inhibitors are compounds designed to block this activity, leading to telomere shortening, cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells. This guide focuses on the comparative efficacy of several such inhibitors.
Comparative Efficacy of Telomerase Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against various cancer cell lines.
Table 1: Telomerase Inhibition (IC50)
| Compound | IC50 (Telomerase Inhibition) | Assay Type | Reference |
| Telomerase-IN-1 | 0.19 µM | Cell-Free | |
| BIBR 1532 | 93 nM - 100 nM | Cell-Free | |
| MST-312 | Not explicitly stated in provided results | TRAP Assay | |
| Telomestatin | Not explicitly stated in provided results | TRAP Assay |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Cell Viability) | Incubation Time | Reference |
| Telomerase-IN-1 | SMMC-7721 | Hepatoma | Not explicitly stated in provided results | 48h | |
| BIBR 1532 | MCF-7 | Breast Cancer | 34.59 µM | 48h | |
| NCI-H460 | Lung Carcinoma | Growth arrest observed | Long-term | ||
| HT1080 | Fibrosarcoma | Growth arrest observed | Long-term | ||
| DU145 | Prostate Carcinoma | Growth arrest observed | Long-term | ||
| MDA-MB-231 | Breast Carcinoma | Growth arrest observed | Long-term | ||
| K562 | Multiple Myeloma | Dose-dependent inhibition | 24h & 48h | ||
| MEG-01 | Multiple Myeloma | Dose-dependent inhibition | 24h & 48h | ||
| MST-312 | U937 | Monoblastoid Leukemia | 1-2 µM (for telomere shortening) | Continuous | |
| MDA-MB-231 | Breast Cancer | ~40% viability reduction at 1 µM | 24h | ||
| MCF-7 | Breast Cancer | ~25% viability reduction at 1 µM | 24h | ||
| Telomestatin | Various | Various | Induces cell death at high doses | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
Principle: The assay consists of two main steps. First, telomerase in the cell extract adds telomeric repeats to a synthetic DNA primer. Second, the extended products are amplified by PCR.
Protocol:
-
Cell Lysis: Cells are lysed in a buffer (e.g., CHAPS lysis buffer) to release cellular components, including telomerase.
-
Telomerase Extension: The cell extract is incubated with a synthetic oligonucleotide primer (TS primer), dNTPs, and a specific buffer. Telomerase, if active, will add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX primer) that is complementary to the telomeric repeats. A DNA polymerase (e.g., Taq polymerase) is used for amplification.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye (e.g., SYBR Green). The presence of a characteristic 6-base pair ladder indicates telomerase activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow formazan formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results are typically displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Telomerase Signaling and Inhibition Pathway
The following diagram illustrates the central role of telomerase in maintaining telomere length and how inhibitors disrupt this process, leading to cellular senescence or apoptosis.
Caption: Telomerase inhibition pathway leading to cell senescence or apoptosis.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the cross-validation of telomerase inhibitors.
Caption: A generalized workflow for in vitro evaluation of telomerase inhibitors.
References
A Comparative Guide to Telomerase Inhibitors: Profiling Telomerase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Telomerase-IN-4, a novel telomerase inhibitor, with other established telomerase inhibitors. It includes a comprehensive overview of its experimental data, a comparison with alternative compounds, and detailed experimental protocols to support further research and development.
Introduction to Telomerase Inhibition
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, a process crucial for cellular immortality.[1][2] While its activity is suppressed in most somatic cells, it is reactivated in approximately 85-95% of cancer cells, making it a prime target for anticancer drug development.[3] Telomerase inhibitors are designed to block this activity, leading to telomere shortening, cell senescence, and ultimately, apoptosis in cancer cells.
This compound: A Profile
This compound, also identified as compound 8e in recent literature, is a novel small molecule inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activities.[4] While initially investigated for its effects on the PI3K/mTOR signaling pathway, it has also shown marked telomerase inhibitory activity.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism. It not only inhibits the PI3K/Akt/mTOR signaling pathway but also directly or indirectly inhibits telomerase activity. This leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.
Comparative Analysis of Telomerase Inhibitors
To provide a clear perspective on the efficacy and characteristics of this compound, the following table compares its performance with two well-established telomerase inhibitors: BIBR1532, a non-nucleosidic small molecule, and Imetelstat (GRN163L), an oligonucleotide-based inhibitor.
| Inhibitor | Type | Target | IC50 | Mechanism of Action | Cell Lines Tested |
| This compound (Compound 8e) | Small Molecule | Telomerase, PI3K/mTOR | Not explicitly defined for telomerase in isolation. Induces telomerase inhibitory activity. | Dual inhibition of telomerase and PI3K/mTOR pathway, leading to G0/G1 cell cycle arrest and apoptosis. | Eca109 (Esophageal cancer) |
| BIBR1532 | Non-nucleosidic small molecule | hTERT (catalytic subunit) | ~93 nM (cell-free assay) | Mixed-type non-competitive inhibitor that binds to an allosteric site on hTERT, interfering with enzyme processivity. | NCI-H460 (Lung), HT1080 (Fibrosarcoma), MDA-MB-231 (Breast), DU145 (Prostate) |
| Imetelstat (GRN163L) | Lipid-conjugated oligonucleotide | hTR (RNA template) | 50-200 nM | Competitive inhibitor that binds to the template region of the telomerase RNA component (hTR), preventing telomere elongation. | CAPAN1, CD18 (Pancreatic), Glioblastoma, Multiple Myeloma, Breast, Lung, Liver cancer cell lines |
Experimental Data for this compound (Compound 8e)
The following data for this compound (compound 8e) is extracted from a study on procaine-based triazole–isoxazoline hybrids.
In Vitro Efficacy
-
Cell Viability (MTT Assay): Compound 8e significantly inhibited the viability of Eca109 esophageal cancer cells.
-
Apoptosis Induction: Treatment with compound 8e led to apoptosis in Eca109 cells, as confirmed by annexin V/PI dual staining and DAPI nuclear staining.
-
Cell Cycle Arrest: The compound induced cell cycle arrest at the G0/G1 phase.
-
Telomerase Inhibitory Activity: Demonstrated marked telomerase inhibitory activity.
In Vivo Efficacy
-
In an orthotopic xenograft mouse model using Eca109 cells, compound 8e significantly reduced tumor volume in a dose-dependent manner, indicating potent in vivo efficacy with good tolerability.
Mandatory Visualizations
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a standard method for measuring telomerase activity.
1. Cell Lysis:
-
Harvest 1 x 10^5 to 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
2. Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, and a TS primer.
-
Add 2 µL of cell extract to the reaction mix. For the inhibitor group, add the desired concentration of this compound.
-
Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
3. PCR Amplification:
-
Add a PCR master mix containing Taq polymerase and forward and reverse primers to the extension product.
-
Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
95°C for 30 seconds
-
50-60°C for 30 seconds
-
72°C for 45 seconds
-
-
Final extension at 72°C for 5 minutes.
-
4. Detection:
-
Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic DNA ladder pattern indicative of telomerase activity. A decrease in the intensity of the ladder in the presence of the inhibitor indicates telomerase inhibition.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
4. Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Preparation:
-
Culture and treat cells with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with PBS.
2. Fixation:
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours or overnight.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Human Telomerase and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenesis and Regulation of Telomerase during Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of procaine-based triazole–isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Telomerase-IN-4: A Comparative Guide to Telomerase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel telomerase inhibitor, Telomerase-IN-4, with other established telomerase inhibitors. This document outlines the mechanism of action, presents supporting experimental data in a comparative format, and provides detailed experimental protocols for key assays.
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cancer cell immortality. Its activity in over 85% of cancers makes it a compelling target for anticancer therapies. This guide delves into the specifics of this compound, a potent telomerase inhibitor, and objectively compares its performance against other known inhibitors: BIBR1532, Imetelstat, and MST-312.
Comparative Efficacy of Telomerase Inhibitors
The following table summarizes the in vitro cytotoxic and telomerase inhibitory activities of this compound and its comparators across various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell Viability | 9.47 µg/mL | [1] |
| A549 (Lung Cancer) | Cell Viability | 17.09 µg/mL | [1] | |
| BIBR1532 | Cell-free | TRAP Assay | 93 nM - 100 nM | [2][3] |
| JVM13 (Leukemia) | Cell Viability | 52 µM | [4] | |
| Nalm-1, HL-60, Jurkat (Leukemia) | Cell Viability | Similar to JVM13 | ||
| Acute Myeloid Leukemia (AML) | Cell Viability | 56 µM | ||
| A549 (Lung Cancer) | TRAP Assay | 0.2 µM | ||
| A549 (Lung Cancer) | CCK-8 Assay | 74.82 µM - 81.42 µM | ||
| Calu-3 (Lung Cancer) | CCK-8 Assay | 25.76 µM | ||
| H460 (Lung Cancer) | CCK-8 Assay | 35.34 µM | ||
| Imetelstat (GRN163L) | CLB-GA (Neuroblastoma) | TRAP Assay | 0.89 µM | |
| BE(2)-C (Neuroblastoma) | TRAP Assay | 6.5 µM | ||
| SH-SY5Y (Neuroblastoma) | TRAP Assay | 31.3 µM | ||
| GBM (Glioblastoma) | TRAP Assay | 0.45 µM | ||
| MST-312 | U937 (Leukemia) | Telomere Shortening | 1-2 µM | |
| U-266 (Multiple Myeloma) | Cell Viability | 2-8 µM (dose-dependent) |
Mechanism of Action and Signaling Pathways
This compound
This compound (also known as compound 8e) is a novel, potent telomerase inhibitor designed based on the pharmacophoric features of BIBR1532. Its mechanism of action involves the direct inhibition of telomerase activity, leading to antiproliferative effects and the induction of apoptosis. In MCF-7 breast cancer cells, this compound has been shown to arrest the cell cycle at the S phase. In vivo studies have demonstrated its anticancer activity in a solid Ehrlich carcinoma mouse model, where it reduced both the weight and volume of the tumor. While the precise signaling pathway has not been fully elucidated, its action is expected to be similar to other non-competitive hTERT inhibitors.
Caption: General mechanism of telomerase inhibition leading to cell senescence or apoptosis.
BIBR1532
BIBR1532 is a potent and selective non-competitive inhibitor of telomerase. It directly binds to an allosteric site on the telomerase catalytic subunit, hTERT, rather than competing with deoxynucleoside triphosphates (dNTPs). This binding interferes with the enzyme's processivity, leading to the inhibition of telomere elongation. Chronic exposure to BIBR1532 results in progressive telomere shortening, which in turn induces cellular senescence and apoptosis in cancer cells. In some leukemia cell lines, at higher concentrations, BIBR1532 can induce a direct antiproliferative effect independent of telomere shortening.
Imetelstat (GRN163L)
Imetelstat is a competitive telomerase inhibitor. It is a lipid-conjugated 13-mer N3'→P5' thio-phosphoramidate oligonucleotide that is complementary to the template region of the telomerase RNA component (hTR). By binding to the hTR template, Imetelstat directly blocks the catalytic activity of the hTERT subunit, preventing the addition of telomeric repeats to the chromosome ends. This leads to progressive telomere shortening with subsequent cell cycle arrest and apoptosis in tumor cells.
MST-312
MST-312 is a synthetic derivative of epigallocatechin gallate (EGCG), a major catechin found in green tea. It acts as a direct inhibitor of telomerase. Long-term treatment with non-toxic doses of MST-312 leads to progressive telomere shortening and induces a senescent phenotype in cancer cells. In some cancer cell lines, MST-312 has also been shown to induce G2/M cell cycle arrest and apoptosis. Furthermore, it has been reported to suppress the NF-κB pathway, which may contribute to its anticancer effects.
Detailed Experimental Protocols
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect telomerase activity.
1. Cell Lysate Preparation:
-
Harvest approximately 1 x 10^5 to 1 x 10^6 cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. The protein concentration is determined using a Bradford assay.
2. Telomerase Reaction and PCR Amplification:
-
A reaction mixture is prepared containing TRAP buffer, dNTPs, TS primer (a substrate for telomerase), and the cell extract (typically 0.5-1 µg of protein).
-
For inhibitor studies, varying concentrations of the test compound (e.g., this compound, BIBR1532, Imetelstat, MST-312) are added to the reaction mixture.
-
The mixture is incubated at 25-30°C for 20-30 minutes to allow for telomerase-mediated elongation of the TS primer.
-
The reaction is then subjected to PCR amplification using a forward (TS) and a reverse primer to amplify the telomeric repeats.
-
The PCR products are resolved by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye (e.g., SYBR Green) or by autoradiography if radiolabeled dNTPs are used. A characteristic 6-base pair ladder indicates telomerase activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well (typically 10 µL per 100 µL of medium).
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Cells are treated with the test compound for the desired time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
2. Staining:
-
Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Experimental Workflow and Logical Relationships
Caption: A typical workflow for the preclinical evaluation of a novel telomerase inhibitor.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Telomerase-IN-4
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Telomerase-IN-4 (CAS No. 2892295-10-0), ensuring the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazard Profile of this compound
While a complete, officially recognized hazard profile for this compound is not fully detailed in publicly available safety data sheets (SDS), the available information necessitates a cautious approach to its handling and disposal. The compound is intended for research use and, like many biologically active small molecules, its toxicological and ecological effects are not exhaustively characterized. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Key Safety Considerations from the Safety Data Sheet (SDS) include:
-
Exposure Prevention: Avoid formation of dust and aerosols. Contact with skin and eyes should be prevented by wearing appropriate personal protective equipment (PPE).[1]
-
Handling Environment: Handle in a well-ventilated place.[1]
-
Environmental Protection: Discharge into the environment must be avoided. Do not let the chemical enter drains.[1]
| Parameter | Information | Source |
| Product Name | This compound | TargetMol SDS |
| CAS Number | 2892295-10-0 | TargetMol SDS |
| Physical State | Not specified (Assumed to be solid based on handling advice) | TargetMol SDS |
| Acute Toxicity | No data available | TargetMol SDS |
| Ecological Toxicity | No data available | TargetMol SDS |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is designed to guide laboratory personnel in the safe disposal of this compound and associated waste. This procedure aligns with general best practices for chemical waste management in a research setting.
A. Immediate Steps at the Point of Generation:
-
Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weighing paper).
-
Contaminated glassware.
-
Spill cleanup materials.
-
-
Waste Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or a screw-cap container is appropriate. For liquid waste, use a screw-cap bottle made of a compatible material.
-
The container must be in good condition, free from damage or deterioration, and have a secure closure.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and its CAS number (2892295-10-0).
-
If it is a mixed waste, list all components and their approximate percentages.
-
Indicate the date when the first piece of waste was placed in the container (accumulation start date).
-
B. Handling and Storage of Waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Storage Location:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Store incompatible waste types separately to prevent accidental reactions.
-
C. Final Disposal Procedure:
-
Consult Institutional Guidelines: Before proceeding with final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements. EHS will provide guidance on the proper disposal route, which may include incineration or other specialized treatments.
-
Arrange for Waste Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the full waste container. Do not allow the waste to accumulate beyond the limits specified by regulations (e.g., volume or time).
-
Documentation: Maintain accurate records of the hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
III. Emergency Procedures for Spills
In the event of a spill of this compound, follow these steps:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as described above.
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
Use spark-proof tools and explosion-proof equipment if the material is flammable (note: flammability of this compound is not specified).
-
-
Collect and Dispose of Spill Debris: Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water, and collect the cleaning materials as hazardous waste.
IV. Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Key Principles of Chemical Waste Management.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Protocols for Handling Telomerase-IN-4
For researchers, scientists, and drug development professionals working with Telomerase-IN-4, a potent telomerase inhibitor, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a risk of splashing. |
| Body | Laboratory coat | A buttoned lab coat should be worn at all times to protect skin and personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Respiratory protection is not typically required when handling small quantities in a well-ventilated space. However, if there is a risk of aerosolization or if handling large quantities, a fit-tested respirator may be necessary based on a risk assessment. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store the compound as a powder at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Shipping: The compound is typically shipped with blue ice or at ambient temperature.[1]
Disposal Plan
The disposal of this compound and its contaminated materials must be carried out in accordance with institutional, local, and national regulations for chemical waste.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discharge to sewer systems.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a sealed bag and dispose of as chemical waste. |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. For combustible packaging, controlled incineration with flue gas scrubbing is a possible option. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to the final disposal of waste. Adherence to this workflow is crucial for minimizing risks.
Caption: Workflow for the safe handling of this compound.
This guidance is intended to provide a framework for the safe handling of this compound. It is essential for all personnel to be trained on these procedures and for a comprehensive, site-specific risk assessment to be conducted before commencing any work with this compound. Always refer to the complete Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
